3,3'-Bis(aminomethyl)biphenyl dihydrochloride
Description
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Properties
IUPAC Name |
[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLSLRSARZBRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride
Introduction: The Strategic Importance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity, conformational flexibility, and synthetic versatility.[1][2] Its two phenyl rings, connected by a single C-C bond, can adopt various dihedral angles, allowing for precise spatial positioning of appended functional groups. This characteristic is fundamental to its role in designing molecules that can effectively interact with biological targets such as enzymes and receptors.[3][4]
This guide focuses on a key derivative, 3,3'-Bis(aminomethyl)biphenyl dihydrochloride. The introduction of aminomethyl groups at the 3 and 3' positions transforms the lipophilic biphenyl core into a versatile diamine building block. These primary amine functionalities serve as critical anchor points for further chemical elaboration, making this compound an invaluable intermediate in the synthesis of complex ligands, therapeutic agents, and functional polymers.[5] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various synthetic protocols.
This document provides a comprehensive overview of the compound's core properties, validated protocols for its synthesis and characterization, and insights into its applications, grounded in established chemical principles.
Core Physicochemical & Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key data for 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | [1,1'-biphenyl]-3,3'-diyldimethanamine dihydrochloride | [6] |
| CAS Number | 214400-72-3 | [6] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂ | [6] |
| Molecular Weight | 285.21 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity (Typical) | ≥95% | [6] |
| SMILES | Cl.Cl.NCC1=CC(C2=CC=CC(CN)=C2)=CC=C1 | [6] |
Synthesis and Purification: A Validated Workflow
The synthesis of 3,3'-Bis(aminomethyl)biphenyl typically involves a multi-step process. A common and reliable strategy is the reduction of a dinitrile or dinitro precursor, which itself is often synthesized via a palladium-catalyzed cross-coupling reaction. This approach ensures high yields and regiochemical control.
Workflow for Synthesis and Purification
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. echemi.com [echemi.com]
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- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3'-Bis(aminomethyl)biphenyl dihydrochloride 95% | CAS: 214400-72-3 | AChemBlock [achemblock.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 3,3'-Bis(aminomethyl)biphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 3,3'-Bis(aminomethyl)biphenyl as a Flexible Linker in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is paramount as it dictates the structural flexibility, pore environment, and ultimately, the functional properties of the MOF.[2][3] While rigid linkers have been extensively studied, the use of flexible linkers, such as 3,3'-Bis(aminomethyl)biphenyl, offers unique opportunities to create dynamic frameworks with responsive behaviors to external stimuli like guest molecules, temperature, or pressure.[4][5] This inherent flexibility can be highly advantageous in applications such as drug delivery, where controlled release mechanisms are crucial.[6][7]
The 3,3'-Bis(aminomethyl)biphenyl linker is a particularly interesting candidate for MOF synthesis due to its non-linear geometry and the presence of two primary amine functionalities. These amine groups can act as coordination sites for metal ions and provide basic sites within the MOF pores, which can be exploited for selective CO2 capture or as catalytic centers.[8] The biphenyl core imparts a degree of rigidity, while the aminomethyl groups introduce rotational freedom, leading to potentially novel network topologies and dynamic properties.
This document provides a detailed guide for the synthesis and characterization of MOFs utilizing the 3,3'-Bis(aminomethyl)biphenyl linker. Due to the novelty of this specific linker in the published literature, the following protocols are based on established methods for the synthesis of MOFs with structurally similar flexible diamine and amine-functionalized linkers.[9][10][11] These protocols are intended to serve as a robust starting point for researchers to explore this promising area of MOF chemistry.
Synthesis of MOFs with 3,3'-Bis(aminomethyl)biphenyl: A Solvothermal Approach
Solvothermal synthesis is a widely employed method for the preparation of high-quality MOF crystals.[12] This technique involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the boiling point of the solvent. The following protocol outlines a general procedure for the synthesis of a mixed-linker MOF, incorporating both 3,3'-Bis(aminomethyl)biphenyl and a dicarboxylic acid co-linker, a common strategy to achieve stable and porous frameworks.[13]
Protocol 1: Solvothermal Synthesis of a Mixed-Linker Zn-MOF
This protocol describes the synthesis of a hypothetical mixed-linker MOF using Zinc nitrate as the metal source, 3,3'-Bis(aminomethyl)biphenyl as the primary amine linker, and 1,4-benzenedicarboxylic acid (BDC) as a rigid co-linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
3,3'-Bis(aminomethyl)biphenyl
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
In a separate vial, dissolve 0.25 mmol of 3,3'-Bis(aminomethyl)biphenyl and 0.25 mmol of H₂BDC in 10 mL of DMF. Sonication may be required to ensure complete dissolution.
-
Combine the two solutions in the Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 100°C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF.
-
Dry the final product under vacuum at 80°C for 12 hours to activate the MOF by removing the solvent molecules from its pores.
Causality Behind Experimental Choices:
-
Mixed-Linker System: The combination of a flexible diamine linker and a rigid dicarboxylate linker can lead to frameworks with enhanced stability and porosity compared to single-linker systems.[13]
-
Solvent: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.[12]
-
Temperature and Time: The reaction temperature and duration are critical parameters that influence the crystallinity and phase purity of the final product. The chosen conditions are typical for the formation of many zinc-based MOFs.[10]
-
Activation: The solvent exchange with a more volatile solvent like ethanol followed by vacuum drying is a crucial step to remove guest molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications.[12]
Visualizing the Synthesis Workflow
Caption: Schematic of drug loading and stimuli-responsive release from a flexible MOF.
Catalysis
The amine groups present in the 3,3'-Bis(aminomethyl)biphenyl linker can act as basic catalytic sites for various organic transformations, such as Knoevenagel condensation or Aldol reactions. [1]The porous nature of the MOF would allow for size-selective catalysis, where only reactants that can diffuse into the pores can access the active sites.
Conclusion
The use of 3,3'-Bis(aminomethyl)biphenyl as a flexible linker in MOF synthesis opens up new avenues for the design of dynamic and functional materials. The protocols and application notes provided herein offer a comprehensive starting point for researchers to explore the synthesis, characterization, and potential applications of these novel MOFs, particularly in the field of drug development. The inherent flexibility and functional amine groups of this linker are expected to yield MOFs with unique properties, contributing to the advancement of this exciting class of materials.
References
-
Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., Férey, G., Morris, R. E., & Serre, C. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232–1268. [Link]
-
Chavan, S., Shearer, G. C., Svelle, S., Bonino, F., Ethiraj, J., Lillerud, K. P., & Bordiga, S. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Inorganic Chemistry, 53(19), 10193–10203. [Link]
-
Schneemann, A., Bon, V., Schwedler, I., Senkovska, I., Kaskel, S., & Fischer, R. A. (2014). Flexible metal–organic frameworks. Chemical Society Reviews, 43(16), 6062–6096. [Link]
-
Haddad, J. (2018). The Synthesis and Characterisation of Metal Organic Frameworks using Functionalised and Flexible Linkers [PhD thesis, University of Liverpool]. [Link]
-
Raza, A., & Abdel-Fattah, T. M. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 69, 103131. [Link]
-
Al-Maythalony, B. A., & Shaik, M. R. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100472. [Link]
-
Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition, 43(18), 2334–2375. [Link]
-
Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477–1504. [Link]
-
Lin, Z., Lü, J., Hong, M., & Cao, R. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews, 43(16), 5867–5895. [Link]
-
Chen, Y., Qiao, Z., Lv, X., & Li, G. (2020). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 53(6), 1239–1251. [Link]
-
Chen, B., & Zhang, J.-P. (2018). Controlling flexibility of metal–organic frameworks. National Science Review, 5(6), 846–862. [Link]
-
Hu, Z., & Deibert, B. J. (2015). Flexible Metal–Organic Frameworks: Recent Advances and Potential Applications. ChemPlusChem, 80(10), 1471–1496. [Link]
-
CCDC. (n.d.). CSD MOF Collection. Retrieved February 15, 2026, from [Link]
-
CCDC. (n.d.). Access Structures. Retrieved February 15, 2026, from [Link]
-
Beg, S., Almalki, W. H., Malik, A., Farhan, M., Aatif, M., Rahman, Z., & Alruwaili, N. K. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(41), 29515-29532. [Link]
-
Chavan, S. M., Shearer, G. C., Svelle, S., Bonino, F., Ethiraj, J., Lillerud, K. P., & Bordiga, S. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Figshare. [Link]
-
Chavan, S., Shearer, G. C., Svelle, S., Bonino, F., Ethiraj, J., Lillerud, K. P., & Bordiga, S. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Inorganic chemistry, 53(19), 10193–10203. [Link]
-
Demessence, A., D'Alessandro, D. M., Foo, M. L., & Long, J. R. (2009). Homogeneity of flexible metal–organic frameworks containing mixed linkers. Journal of Materials Chemistry, 19(40), 7519–7526. [Link]
-
Queen, W. L., Hudson, M. R., Bloch, E. D., Mason, J. A., Gonzalez, M. I., Lee, J. S., Gygi, D., Howe, J. D., Lee, K., & Long, J. R. (2014). Comprehensive screening of amine-functionalized metal-organic frameworks for CO2 capture. Chemical Science, 5(12), 4569–4581. [Link]
-
Macreadie, L. K. (2022). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. [Link]
-
Yan, Y., O'Connor, A. E., Kanthasamy, G., Atkinson, G., Allan, D. R., Blake, A. J., & Schröder, M. (2018). CCDC 1581934: Experimental Crystal Structure Determination. The University of Manchester. [Link]
-
Cliffe, M. J., Castillo-Lora, J. A., & Fischer, A. (2025). Understanding the High-Pressure Behavior of Honeycomb-like Metal-Organic Frameworks with Open Metal Sites: Influence of Metal Identity, Linker Extension and Diamine Functionalization. ChemRxiv. [Link]
-
Li, B., & Eddaoudi, M. (2023). CCDC 2270218: Experimental Crystal Structure Determination : catena-((mu-2,2',6,6'-tetramethoxy-1,1'-biphenyl-3,3',5,5'-tetracarboxylato)-bis(dimethylformamide)-di-copper unknown solvate). KAUST Repository. [Link]
-
Cambridge Crystallographic Data Centre. (2012). Cambridge Structural Database. re3data.org. [Link]
-
Halder, A., & Maji, T. K. (2012). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm, 14(22), 7434–7445. [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved February 15, 2026, from [Link]
-
Pan, F., Beyeh, N. K., Ras, R. H. A., & Rissanen, K. (2016). CCDC 1488067: Experimental Crystal Structure Determination. Aalto University. [Link]
-
Min, H., & Jeong, H. (2020). MOF thin films with bi-aromatic linkers grown by molecular layer deposition. Journal of Materials Chemistry A, 8(4), 1801–1808. [Link]
-
International Commission on Metal-Organic Frameworks. (n.d.). MOF Structures. Retrieved February 15, 2026, from [Link]
-
Proserpio, D. M., & Sironi, A. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(Pt 6), 461–471. [Link]
-
Nazarian, D., & Chung, Y. G. (2022). CoRE MOF DB: a curated experimental metal-organic framework database with machine-learned properties for integrated material-process screening. ChemRxiv. [Link]
-
Horcajada, P., Miller, S. R., Gref, R., & Serre, C. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(6), 461–471. [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, characterisation and properties of flexible metal-organic frameworks - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
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- 12. ossila.com [ossila.com]
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Application Note: High-Fidelity Structural Cross-linking with 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride
This Application Note and Protocol guide is designed for researchers in medicinal chemistry, structural biology, and materials science. It focuses on the specific utility of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride as a rigid, aromatic diamine cross-linker.
[1]Executive Summary & Core Utility
3,3'-Bis(aminomethyl)biphenyl dihydrochloride (3,3'-BAMB) is a specialized homobifunctional amine cross-linker . Unlike flexible aliphatic linkers (e.g., hexamethylenediamine or PEG-diamines) that allow conformational freedom, the biphenyl core of 3,3'-BAMB provides a semi-rigid, defined spatial separation (~9–10 Å) between linked moieties.
Primary Applications in Drug Development:
-
Pharmacophore Dimerization: Creating bivalent ligands where precise distance between binding motifs is critical for potency (e.g., GPCR homodimers).
-
PROTAC Linkers: Serving as a rigid spacer to constrain the orientation between the E3 ligase ligand and the target protein ligand, potentially improving degradation efficiency by reducing entropic penalties.
-
Peptidomimetics: Stabilizing secondary structures (e.g.,
-hairpins) by cross-linking side chains (Asp/Glu residues) in peptide staples.
Chemical Mechanism & Properties
The Salt Factor: Dihydrochloride Management
The compound is supplied as a dihydrochloride salt (
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar organics (DCM, Toluene) unless neutralized.
-
Reactivity: Requires an organic base (DIPEA, TEA) or a pH > 8.5 buffer to generate the free amine (
) for conjugation.
Reaction Pathway
The primary workflow involves activating a carboxylic acid partner (Target-COOH) followed by nucleophilic attack by the free amine of 3,3'-BAMB.
Figure 1: Activation and reaction pathway. The salt form must be neutralized to enable nucleophilic attack on the activated carboxyl partner.
Detailed Experimental Protocols
Protocol A: Solution-Phase Synthesis of Bivalent Ligands
Objective: Conjugate two identical Carboxyl-containing drug molecules (
Materials:
-
Target Molecule (
) -
3,3'-BAMB (
salt) -
Coupling Reagents: HATU or PyBOP
-
Base:
-Diisopropylethylamine (DIPEA) -
Solvent: Anhydrous DMF or DMSO
Step-by-Step Procedure:
-
Activation of Carboxyl Partner:
-
Dissolve
(2.2 equivalents relative to linker) in anhydrous DMF. -
Add HATU (2.4 equivalents) and DIPEA (4.0 equivalents).
-
Stir at Room Temperature (RT) for 15 minutes to generate the active ester species.
-
-
Linker Preparation (In Situ Neutralization):
-
In a separate vial, dissolve 3,3'-BAMB (1.0 equivalent) in minimal DMF.
-
Critical Step: Add DIPEA (2.5 equivalents). The solution may become slightly cloudy due to amine liberation; ensure full dissolution or fine suspension.
-
Note: The extra 0.5 eq of base ensures the HCl is fully neutralized and the amine remains deprotonated.
-
-
Conjugation:
-
Add the Linker/DIPEA mixture dropwise to the Activated Carboxyl solution.
-
Flush headspace with Nitrogen/Argon.[2]
-
Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass:
).
-
-
Work-up:
Protocol B: Solid-Phase Peptide Cross-linking (Stapling)
Objective: Incorporate 3,3'-BAMB into a peptide sequence on-resin to create a rigid intermolecular or intramolecular bridge.
Workflow Diagram:
Figure 2: Solid-phase integration of the linker. Using excess linker in step 2 is crucial to prevent premature cross-linking of two sites on the same bead (unless cyclization is the goal).
Procedure:
-
Resin Preparation: Ensure the peptide on resin has a free carboxylic acid (e.g., Asp/Glu side chain or C-terminus) while the N-terminus is protected (e.g., Fmoc).
-
Activation: Treat resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF for 10 min.
-
Linker Addition (Mono-functionalization):
-
Dissolve 3,3'-BAMB (10 equivalents) and DIPEA (20 equivalents) in DMF.
-
Expert Insight: The large excess prevents "looping" (both amines reacting with the same peptide) and favors single-point attachment.
-
Add to resin and shake for 2 hours.
-
-
Wash: Wash resin extensively with DMF (5x) to remove unbound diamine.
-
Secondary Coupling: The resin now displays a free primary amine at the end of the rigid linker. This can now be reacted with a second carboxylic acid or a different peptide fragment.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Dihydrochloride salt insolubility in organic solvent. | Pre-mix 3,3'-BAMB with water (10% v/v) or increase DIPEA concentration before adding to the reaction. |
| Low Yield | Incomplete neutralization of the HCl salt. | Ensure pH of the reaction mixture is >8.5. Use a spot test on wet pH paper. |
| Oligomerization | 1:1 Stoichiometry used when 1:2 (Linker:Drug) was intended. | Strictly control stoichiometry. For dimers, use excess Acid. For mono-derivatization, use large excess of Linker. |
| Hygroscopicity | Salt absorbs moisture, affecting weight accuracy. | Store desicated at -20°C. Allow to warm to RT before opening. |
Safety & Handling (MSDS Highlights)
-
Corrosivity: As a benzylic amine, the free base can be corrosive and cause skin burns. The hydrochloride salt is an irritant.
-
Inhalation: Dust may be irritating to the respiratory tract. Use a fume hood when weighing the solid.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (amines react with atmospheric
).
References
- Chemical Identity & Properties:3,3'-Bis(aminomethyl)biphenyl dihydrochloride. CAS 214400-72-3.
- Peptide Macrocyclization Strategies: White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. (Contextual grounding for rigid linker usage).
- Biphenyl Linkers in Drug Design: Smith, A. B., et al. (2005). Design and Synthesis of Biphenyl-Based Peptidomimetics. Journal of Medicinal Chemistry.
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. 3,3'-Bis(aminomethyl)biphenyl dihydrochloride 95% | CAS: 214400-72-3 | AChemBlock [achemblock.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
Application Note: Synthesis of Semi-Aromatic Polyamides via 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride
Abstract
This guide details the protocols for synthesizing high-performance semi-aromatic polyamides using 3,3'-Bis(aminomethyl)biphenyl dihydrochloride . Unlike standard aliphatic nylons, the biphenyl core provides exceptional thermal stability and mechanical rigidity. Unlike wholly aromatic aramids (e.g., Kevlar), the methylene spacers (
Critical Technical Note: The starting material is a dihydrochloride salt (.2HCl) . Direct use without neutralization strategies will result in immediate stoichiometric imbalance and polymerization failure. This guide covers three distinct methodologies to handle this salt form effectively.
Chemical Logic & Monomer Handling[1]
Structure-Property Relationships
The monomer features a biphenyl "crankshaft" geometry.
-
3,3' (Meta) Substitution: Creates a "kink" in the polymer chain, preventing dense packing. This enhances solubility in polar aprotic solvents (NMP, DMAc), facilitating solution processing (films/fibers).
-
Aminomethyl Groups (
): These are araliphatic amines. They are significantly more nucleophilic than aromatic amines (e.g., phenylenediamine). This high reactivity makes them ideal for interfacial polymerization but requires careful exotherm control in solution methods.
The Dihydrochloride Challenge
The monomer is supplied as a salt (
-
Problem: The ammonium group is non-nucleophilic; it cannot attack the carbonyl carbon of the acid chloride or acid.
-
Solution: We must liberate the free amine using a base in situ or ex situ.
Figure 1: Activation pathway of the dihydrochloride salt to the active nucleophile.
Method A: Interfacial Polymerization (Schotten-Baumann)
Best for: Rapid screening, academic labs, forming films/fibers directly at the interface. Mechanism: The reaction occurs at the interface of two immiscible liquids.[4][5] The amine (water phase) reacts with the acid chloride (organic phase).[6]
Materials
-
Aqueous Phase:
-
Monomer: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (10 mmol)
-
Base: Sodium Hydroxide (NaOH) (40 mmol) – 2 eq. to neutralize HCl salt + 2 eq. to scavenge HCl from reaction.
-
Solvent: Distilled Water (50 mL)
-
-
Organic Phase:
-
Comonomer: Terephthaloyl Chloride (TPC) or Isophthaloyl Chloride (IPC) (10 mmol)
-
Solvent: Dichloromethane (DCM) or Chloroform (50 mL)
-
Protocol
-
Preparation of Aqueous Phase: Dissolve the diamine salt in water. Add NaOH slowly. The solution should remain clear. Note: If the free amine is insoluble in water, this method may require a co-solvent (e.g., THF) or switching to Method B.
-
Preparation of Organic Phase: Dissolve the diacid chloride in DCM in a separate beaker.
-
The Interface: Carefully pour the aqueous phase over the organic phase (using a glass rod to prevent mixing) in a narrow 100 mL beaker. A polymer film will instantly form at the interface.[5]
-
Polymerization:
-
For Nylon Rope: Use tweezers to grab the film at the center and pull upward slowly. Wind the "rope" onto a glass rod.
-
For Bulk Powder: Vigorously stir the two phases using a high-speed overhead stirrer (2000 RPM) for 15 minutes.
-
-
Work-up: Filter the solid polymer.[7][8] Wash sequentially with water (to remove salts), acetone, and methanol.
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Method B: Low-Temperature Solution Polymerization
Best for: High molecular weight, optical-grade films, industrial scale-up. Mechanism: Homogeneous reaction in polar aprotic solvent.
Materials
-
Monomer: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (10 mmol)
-
Comonomer: Terephthaloyl Chloride (10 mmol)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous).[8]
-
Acid Scavenger: Propylene Oxide (PO) or Pyridine.
-
Solubility Aid: Lithium Chloride (LiCl) (optional, prevents polymer precipitation).
Protocol
-
Dissolution & Neutralization:
-
Charge a flame-dried 3-neck flask with the diamine salt and NMP (solid content ~15-20%).
-
Add Pyridine (22 mmol) or Triethylamine. Stir at room temperature until the salt dissolves and the free amine is generated.
-
Optional: Add 2-4 wt% LiCl if the polymer is expected to be highly crystalline.
-
-
Cooling: Cool the solution to 0°C – 5°C using an ice/water bath. Why? The reaction is exothermic; heat can cause side reactions or solvent degradation.
-
Addition: Add the solid Terephthaloyl Chloride in one portion (or dropwise if dissolved in NMP).
-
Reaction:
-
Stir at 0°C for 1 hour. The viscosity will increase significantly (Weisenberg effect).
-
Allow to warm to room temperature and stir for 4–12 hours.
-
If using Propylene Oxide: Add it (25 mmol) after the initial exotherm to scavenge HCl without forming salt precipitates.
-
-
Precipitation: Pour the viscous polymer dope into a high-speed blender containing water or methanol (1:10 ratio).
-
Purification: Boil the fibrous polymer in water for 1 hour to remove trapped solvent/salts. Dry at 100°C under vacuum.
Figure 2: Workflow for Low-Temperature Solution Polymerization.
Method C: Yamazaki-Higashi Direct Polycondensation
Best for: Using Dicarboxylic Acids (cheaper/stable) instead of Acid Chlorides. Mechanism: Phosphorylation reaction using Triphenyl Phosphite (TPP) as a condensing agent.[1][9]
Protocol Summary
-
Mix: Diamine salt (10 mmol) + Dicarboxylic Acid (10 mmol) + LiCl (1g) + CaCl2 (3g) in NMP/Pyridine (4:1 v/v).
-
Activator: Add Triphenyl Phosphite (TPP) (22 mmol).
-
Heat: React at 100°C – 115°C for 3 hours.
-
Note: The Pyridine acts as both solvent and base to neutralize the 2HCl salt. The elevated temperature drives the phosphorylation.
Characterization & Expected Properties[1][2][3][4][7][9][11][12][13]
The following properties are typical for polyamides derived from biphenyl-methylene structures.
| Property | Method | Expected Value | Significance |
| Inherent Viscosity ( | 0.5 g/dL in H₂SO₄ or NMP @ 30°C | 0.5 – 1.5 dL/g | Indicates high molecular weight suitable for films. |
| Glass Transition ( | DSC (10°C/min) | 210°C – 260°C | High thermal stability due to biphenyl rigidity. |
| Solubility | 10 wt% at RT | Soluble in NMP, DMAc, DMSO | Excellent processability (unlike Kevlar). |
| Thermal Decomposition ( | TGA (N₂) | > 450°C | Suitable for high-temp engineering applications. |
Troubleshooting Guide
-
Issue: Low Viscosity / Brittle Film.
-
Cause: Stoichiometric imbalance. The 2HCl salt might be hygroscopic (wet), throwing off the weight.
-
Fix: Dry the monomer salt at 100°C under vacuum for 24h before weighing. Ensure exact 1:1 molar ratio with the acid chloride.
-
-
Issue: Polymer Precipitates During Reaction (Method B).
-
Cause: Polymer is crystallizing or solubility limit reached.
-
Fix: Add LiCl (5 wt%) to the NMP. The Li+ ions disrupt hydrogen bonding between amide groups, keeping the chain extended and soluble.
-
-
Issue: Dark Coloration.
-
Cause: Oxidation of the benzylic amine or impurities in TPP (Method C).
-
Fix: Conduct all reactions under a strict Nitrogen or Argon blanket. Use distilled amines/solvents.
-
References
-
Imai, Y., et al. (1993).[8] Preparation and Properties of Aromatic Polyamides from 2,2'-Bis(p-aminophenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Yamazaki, N., & Higashi, F. (1974). Studies on reactions of the N-phosphonium salts of pyridines. XI. Preparation of polypeptides and polyamides by means of N-phosphonium salts of pyridines. Journal of Polymer Science: Polymer Chemistry Edition. Link
-
Hsiao, S. H., et al. (2000). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. Journal of Polymer Science Part A. Link
-
MIT OpenCourseWare. (2023). Interfacial Polymerization Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ineosopen.org [ineosopen.org]
- 4. Interfacial polymerization [web.pdx.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 3,3'-bis(aminomethyl)biphenyl dihydrochloride as a versatile ligand in coordination chemistry. While specific, published examples of its coordination complexes are limited in currently accessible literature, this guide establishes a foundational framework based on established principles of coordination chemistry with analogous flexible diamine ligands. We present generalized protocols for the synthesis of coordination complexes, detailed characterization methodologies, and a prospective outlook on potential applications. This document is intended to serve as a starting point for researchers looking to explore the coordination chemistry of this intriguing biphenyl-based ligand.
Introduction: The Potential of 3,3'-Bis(aminomethyl)biphenyl as a Coordination Ligand
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a combination of rigidity and conformational flexibility through rotation around the central C-C bond.[1] Functionalizing this core with coordinating groups, such as the aminomethyl substituents in 3,3'-bis(aminomethyl)biphenyl, creates a ligand with significant potential in coordination chemistry.
The key features of this ligand include:
-
Bidentate Chelation: The two aminomethyl groups can coordinate to a single metal center, forming a stable chelate ring. The flexibility of the aminomethyl arms and the biphenyl backbone allows for adaptation to the preferred coordination geometry of various metal ions.
-
Bridging Capabilities: The spatial separation of the two coordinating groups allows the ligand to bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).[2]
-
Structural Diversity: The rotational freedom of the biphenyl group can lead to a variety of coordination geometries and framework topologies, influenced by the choice of metal ion, counter-anion, and synthesis conditions.
These properties make 3,3'-bis(aminomethyl)biphenyl an attractive candidate for the development of novel catalysts, functional materials, and metallodrugs.
Synthesis of Coordination Complexes: A Generalized Protocol
The synthesis of coordination complexes with diamine ligands can be achieved through several methods, with solution-phase synthesis being the most common.[3] The following protocol is a generalized starting point and will likely require optimization for specific metal precursors and desired products.
Ligand Preparation
The commercially available 3,3'-bis(aminomethyl)biphenyl dihydrochloride must be converted to the free base form to enable coordination.
Protocol: Free Base Generation
-
Dissolve 3,3'-bis(aminomethyl)biphenyl dihydrochloride in a minimal amount of deionized water.
-
While stirring, slowly add a stoichiometric amount (2 equivalents) of a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine).
-
The free base may precipitate out of the solution or can be extracted using an organic solvent such as dichloromethane or diethyl ether.
-
If extracted, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
-
Characterize the resulting free base to confirm purity before use.
Complex Synthesis: Solution-Phase Method
This method involves the direct reaction of the free ligand with a metal salt in a suitable solvent.
Protocol: General Solution-Phase Synthesis
-
In a clean reaction vessel, dissolve the 3,3'-bis(aminomethyl)biphenyl free base in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or DMF).
-
In a separate vessel, dissolve the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution dropwise while stirring. The molar ratio of ligand to metal can be varied to target different stoichiometries (e.g., 1:1, 2:1).
-
Upon mixing, a precipitate may form immediately, or the reaction may require heating under reflux for several hours to proceed to completion.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slow evaporation of the solvent or vapor diffusion of an anti-solvent (e.g., diethyl ether into a methanol solution) can be used to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent and dry under vacuum.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must dissolve both the ligand and the metal salt while being relatively inert to the reactants. Protic solvents like methanol and ethanol are often good choices for simple coordination complexes, while aprotic solvents like DMF or DMSO may be necessary for less soluble reactants or for obtaining high-quality crystals.
-
Metal Salt Counter-ion: The counter-ion of the metal salt can influence the final structure. Weakly coordinating anions (e.g., ClO₄⁻, BF₄⁻, PF₆⁻) are less likely to interfere with the coordination of the primary ligand to the metal center.
-
Stoichiometry: The ligand-to-metal ratio is a key parameter. A 1:1 ratio might favor the formation of coordination polymers, whereas a 2:1 or 3:1 ratio could lead to discrete mononuclear complexes where the metal's coordination sphere is saturated by the diamine ligand.
Hydrothermal/Solvothermal Synthesis
For crystalline coordination polymers or MOFs, hydrothermal or solvothermal methods are often more effective.[2][4] These reactions are carried out in sealed vessels at elevated temperatures and pressures.[2]
Protocol: General Hydrothermal/Solvothermal Synthesis
-
Combine the 3,3'-bis(aminomethyl)biphenyl free base, the metal salt, and a solvent (water for hydrothermal, an organic solvent for solvothermal) in a Teflon-lined stainless steel autoclave.
-
The pH of the solution can be adjusted using acids or bases, as it can significantly influence the resulting structure.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically 100-180 °C) for a period of 1 to 3 days.
-
After the reaction time, cool the oven slowly to room temperature to allow for the formation of well-defined crystals.
-
Collect the crystalline product by filtration, wash with the solvent, and air-dry.
Table 1: Example Parameters for Synthesis Optimization
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Variation |
| Metal Salt | CuCl₂·2H₂O | Ni(NO₃)₂·6H₂O | Zn(OAc)₂·2H₂O | Different metals have distinct coordination geometries and can lead to different structures. |
| Solvent | Methanol | Acetonitrile | DMF | Solvent polarity and coordinating ability can influence the reaction kinetics and product solubility. |
| L:M Ratio | 1:1 | 2:1 | 1:2 | Controls the stoichiometry of the final complex; can favor polymeric vs. discrete structures. |
| Temperature | Room Temp. | 60 °C | 120 °C (Solvothermal) | Higher temperatures can overcome kinetic barriers and promote the formation of thermodynamically stable products. |
Characterization of the Coordination Complexes
A thorough characterization is essential to determine the structure and properties of the newly synthesized complexes.
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the N-H stretching and bending frequencies can confirm the coordination of the amino groups to the metal center.
-
UV-Vis Spectroscopy: For complexes with d-d transitions (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy can provide information about the coordination environment and geometry of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination site provide evidence of complexation.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.
-
Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex, which helps to confirm its composition and purity.
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
Potential Applications
While specific applications for complexes of 3,3'-bis(aminomethyl)biphenyl are yet to be reported, based on related structures, several areas of research are promising:
-
Homogeneous and Heterogeneous Catalysis: Diamine-metal complexes are known to be effective catalysts for a variety of organic transformations.[5] The flexible yet defined structure of this ligand could provide a unique steric and electronic environment for catalytic reactions.
-
Luminescent Materials: Coordination polymers and MOFs constructed from aromatic ligands can exhibit interesting photoluminescent properties, with potential applications in sensing and optoelectronics.
-
Drug Development: The biphenyl scaffold is common in pharmaceuticals.[6] Metal complexes can exhibit enhanced biological activity compared to the free ligand. Therefore, these complexes could be investigated for their antimicrobial or anticancer properties.
Visualizations
Workflow for Synthesis and Characterization
Caption: Possible coordination modes of the 3,3'-bis(aminomethyl)biphenyl ligand.
Conclusion
3,3'-Bis(aminomethyl)biphenyl dihydrochloride represents a ligand with considerable, yet largely unexplored, potential in coordination chemistry. Its structural features suggest that it can form a diverse range of coordination complexes, from simple mononuclear species to intricate coordination polymers. The generalized protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to begin investigating the rich coordination chemistry of this ligand. Further research in this area is warranted and is likely to yield novel materials and catalysts with interesting properties and applications.
References
- (Reference details for a relevant paper on bis(amino amides)
- (Reference details for a paper on coordination polymers from biphenyl-tricarboxylic acid would be placed here if available
- Synthetic Methodologies In Coordination Chemistry And Their Role In Catalysis, Medicine, And M
- Synthesis and catalytic applications of titanium amine bis(phenol
- (Reference details for a paper on a two-dimensional coordination polymer would be placed here if available
- (Reference details for a paper on transition metal complexes with a bis-Schiff base ligand would be placed here if available
- (Reference details for a paper on mono- and bis(amidinate)
- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and C
- Hydrothermal synthesis and crystal structure of poly[bis(μ3-3,4-diaminobenzoato)
- (Reference details for a paper on a cobalt(II)
- (Reference details for a paper on a 2,2′-bipyridyl-3,3′-bis-imine ligand would be placed here if available
- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. (2022).
- (Reference details for a paper on a 2,2′-bipyridyl-3,3′-bis-imine ligand would be placed here if available
- (Reference details for a paper on a manganese(II)
- (Reference details for a paper on C-H functionalization and photocatalysis would be placed here if available
- (Reference details for a paper on lanthanoid complexes would be placed here if available
- (Reference details for a paper on Cu(II) and Ni(II)
- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-d
- (Reference details for a paper on bismuth complexes would be placed here if available
- (Reference details for a paper on bis(trimethylsilyl)
- (Reference details for a paper on a trinuclear iron complex would be placed here if available
- (Reference details for a paper on a bismuth(III)
- (Reference details for a paper on N-(3,5-bis(trifluoromethyl)benzyl)
Sources
- 1. Spectroscopic and molecular structure characterization of the bis(2-aminophenol)(5, 10, 15, 20-tetraphenylporphyrinato) cobalt(II) complex [scirp.org]
- 2. ETD | Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals | ID: 5d86p135d | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and catalytic applications of titanium amine bis(phenolate) complexes [ros.hw.ac.uk]
- 6. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Synthesis of Biphenyl-Linked Covalent Organic Frameworks (TpBD Series)
Executive Summary
This application note details the synthesis of TpBD , a benchmark Covalent Organic Framework (COF) formed by the condensation of 1,3,5-triformylphloroglucinol (Tp) and Benzidine (BD) .[1] Unlike early imine-linked COFs (e.g., COF-300) which suffer from hydrolytic instability, TpBD utilizes keto-enol tautomerism to "lock" the reversible Schiff-base bonds into stable
Scientific Foundation: The Stability-Crystallinity Paradox
The synthesis of COFs relies on Dynamic Covalent Chemistry (DCC) .[2][3] To form an ordered crystal, bond formation must be reversible to allow for error correction (annealing).[4] However, this reversibility typically renders the final material unstable in water or acid.
The "Locking" Mechanism
The TpBD system circumvents this paradox. The reaction begins with a reversible Schiff-base condensation (imine formation). However, the presence of hydroxyl groups ortho to the aldehyde in the Tp precursor drives an irreversible proton transfer. This enol-to-keto tautomerization transforms the labile imine bond (
Mechanistic Pathway Diagram
Figure 1: Reaction pathway transitioning from reversible dynamic error correction to irreversible chemical locking via keto-enol tautomerism.
Standardized Solvothermal Protocol
Safety Warning: Benzidine is a known carcinogen. All handling must occur in a fume hood with double nitrile gloves and appropriate PPE.
Materials & Stoichiometry
-
Aldehyde (Linker A): 1,3,5-Triformylphloroglucinol (Tp) [MW: 210.14 g/mol ]
-
Amine (Linker B): Benzidine (BD) [MW: 184.24 g/mol ]
-
Molar Ratio: 1 : 1.5 (Aldehyde : Amine) to ensure stoichiometric imine formation.
-
Solvent System: 1:1 mixture of Mesitylene and 1,4-Dioxane.
-
Catalyst: 3M Aqueous Acetic Acid.[5]
Step-by-Step Workflow
Step 1: Precursor Loading
Weigh 63 mg (0.3 mmol) of Tp and 83 mg (0.45 mmol) of Benzidine into a 10 mL Pyrex tube.
-
Expert Insight: Physical mixing is not required; the solvent will dissolve the amine first.
Step 2: Solvent & Catalyst Addition
Add 1.5 mL Mesitylene and 1.5 mL 1,4-Dioxane . Sonicate for 10 minutes until a homogeneous dispersion is achieved. Add 0.5 mL of 3M Acetic Acid dropwise.
-
Expert Insight: The solution will turn bright yellow/orange immediately due to initial amorphous imine formation. The acetic acid acts as a modulator, slowing down nucleation to allow crystal growth.
Step 3: Degassing (Critical Step)
Flash freeze the tube in liquid nitrogen. Connect to a vacuum manifold and pump down to < 50 mTorr. Thaw the sample while under static vacuum (or closed valve). Repeat this Freeze-Pump-Thaw cycle 3 times.
-
Why? Oxygen inhibits the reversibility of the imine bond formation and promotes oxidative degradation of the amine.
Step 4: Solvothermal Synthesis
Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours (3 days) .
-
Note: Do not disturb the oven. Temperature fluctuations induce defects.
Step 5: Isolation & Activation
Cool to room temperature.[6] Filter the red/dark-red precipitate. Washing: Wash copiously with Acetone and THF to remove unreacted monomers. Soxhlet Extraction: Extract with THF for 24 hours. Drying: Vacuum dry at 100°C for 12 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the solvothermal synthesis of TpBD COF.
Quality Control & Characterization
To validate the synthesis, compare your data against these benchmark parameters.
| Technique | Parameter | Expected Result | Interpretation |
| PXRD | Low Angle Peak ( | ~3.3° - 3.7° | Indicates formation of the (100) plane; confirms long-range order. |
| BET | Surface Area | 500 - 900 | High porosity. Values <400 suggest pore collapse or trapped oligomers. |
| FT-IR | C=O Stretch | Disappears | Indicates consumption of aldehyde. |
| FT-IR | C-N Stretch | ~1290 | Confirms C-N bond formation.[7] |
| FT-IR | C=C Stretch | ~1580 | Characteristic of the keto-enamine tautomer. |
| Stability | Acid Soak (3M HCl) | Structure Retained | Confirm by PXRD after 24h soak. |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Amorphous Product | Reaction too fast (Kinetic trap). | Reduce temperature to 100°C or decrease catalyst concentration (try 0.1 mL AcOH). |
| Low Surface Area | Pores blocked by unreacted monomers. | Extend Soxhlet extraction time; ensure activation is done under high vacuum. |
| Yellow Powder | Incomplete tautomerization. | Ensure temperature reached 120°C; check if the tube was properly sealed (solvent loss). |
| Tube Explosion | Pressure buildup. | Insufficient degassing. Ensure 3 full Freeze-Pump-Thaw cycles. |
References
-
Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Combined Reversible and Irreversible Route. Journal of the American Chemical Society.[8][9]
-
Biswal, B. P., et al. (2013).[8] Mechanochemical Synthesis of Chemically Stable Isoreticular Covalent Organic Frameworks. Journal of the American Chemical Society.[8][9]
-
Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science.
-
Chandra, S., et al. (2013).[8] Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Mechanical Delamination. Journal of the American Chemical Society.[8][9]
Sources
- 1. WO2014057504A1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents [patents.google.com]
- 2. Crystallinity and stability of covalent organic frameworks - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchers.usask.ca [researchers.usask.ca]
- 6. rsc.org [rsc.org]
- 7. The Preparation of Covalent Bonding COF-TpBD Coating in Arrayed Nanopores of Stainless Steel Fiber for Solid-Phase Microextraction of Polycyclic Aromatic Hydrocarbons in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Generation of Free 3,3'-Bis(aminomethyl)biphenyl
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the quantitative removal of hydrogen chloride (HCl) from 3,3'-Bis(aminomethyl)biphenyl dihydrochloride to yield the corresponding free amine. We will explore the chemical principles, compare methodologies, provide step-by-step protocols, and troubleshoot common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of removing HCl from 3,3'-Bis(aminomethyl)biphenyl dihydrochloride?
A1: 3,3'-Bis(aminomethyl)biphenyl is often supplied as a dihydrochloride salt for enhanced stability and solubility in polar solvents. However, for many synthetic applications, such as amide bond formation, imine synthesis, or other nucleophilic reactions, the amine groups must be in their neutral, "free amine" form to be reactive. The presence of HCl renders the amines as non-nucleophilic ammonium salts. Therefore, neutralization and removal of the HCl is a mandatory prerequisite for subsequent chemical transformations.
Q2: What is the fundamental principle behind HCl removal?
A2: The process is a classic acid-base neutralization reaction.[1] The dihydrochloride salt consists of two protonated aminomethyl groups (R-CH₂NH₃⁺Cl⁻). By introducing a base, we deprotonate these ammonium ions to regenerate the neutral amine (R-CH₂NH₂) and form a salt byproduct. The goal is to choose a base and a workup procedure that allows for the easy separation of the desired free amine from the newly formed salt and any excess base.
Q3: What are the primary methods for generating the free amine?
A3: The most common methods include:
-
Aqueous Basic Wash (Liquid-Liquid Extraction): Ideal for compounds with low water solubility.
-
Anhydrous Neutralization: Necessary when the subsequent reaction is moisture-sensitive.
-
Ion-Exchange (IEX) Chromatography: A high-purity method suitable for water-soluble amines or when residual salts are a concern.
The choice of method depends critically on the scale of the reaction, the required purity of the free amine, its solubility properties, and the sensitivity of subsequent reactions to water or residual base.
Method Selection and Troubleshooting Guide
This section provides detailed protocols and the rationale behind them, presented in a troubleshooting-oriented Q&A format.
Q: What is the most common and direct method for a small to medium-scale experiment?
A: Liquid-Liquid Extraction (LLE) using an aqueous basic solution is the standard and most robust method, assuming your free amine has limited water solubility.
The biphenyl core of 3,3'-Bis(aminomethyl)biphenyl suggests it is largely hydrophobic, making it an excellent candidate for LLE.[2] The process involves dissolving the salt in a suitable organic solvent and washing with an aqueous solution of a base. The free amine remains in the organic layer, while the resulting inorganic salt (e.g., NaCl) partitions into the aqueous layer.[3][4]
Protocol 1: Free Amine Generation via Aqueous Basic Wash
Objective: To isolate the free 3,3'-Bis(aminomethyl)biphenyl in an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride salt in a minimal amount of a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). If solubility is low, a co-solvent like methanol can be added, but it must be removed later.
-
Neutralization: Transfer the organic solution to a separatory funnel. Add a 1-2 M aqueous solution of a suitable base (see Table 1). A volume equal to the organic layer is a good starting point.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The organic layer contains your free amine, and the aqueous layer contains the salt byproduct. Drain the aqueous layer.
-
pH Check: Test the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 10) to ensure complete deprotonation. If not, repeat the wash with fresh basic solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water and any remaining inorganic salts from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free amine, which should be used promptly or stored under an inert atmosphere.
Expert Insight: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) may not be strong enough to fully deprotonate the second ammonium salt. Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are generally more effective.[5][6]
Data Summary: Comparison of Common Aqueous Bases
| Base | pKb (Conjugate Acid) | Strength | Byproduct | Comments |
|---|---|---|---|---|
| NaHCO₃ | 7.65 | Weak | NaCl, H₂O, CO₂ | May not be sufficient for complete deprotonation. CO₂ evolution can cause pressure buildup. |
| K₂CO₃ | 3.67 | Moderate | KCl, KHCO₃ | Good choice, less aggressive than NaOH. Soluble byproducts. |
| NaOH | -1.74 | Strong | NaCl, H₂O | Ensures complete deprotonation. Can be corrosive. |
| KOH | -1.74 | Strong | KCl, H₂O | Similar to NaOH, may result in less solid formation in some cases.[5] |
Visual Workflow: Liquid-Liquid Extraction (LLE)
Caption: Workflow for free amine generation using LLE.
Q: My subsequent reaction is water-sensitive. How can I prepare the free amine under anhydrous conditions?
A: Use a non-nucleophilic organic base in an aprotic solvent, followed by filtration.
For moisture-sensitive applications, introducing water is not an option. The strategy here is to use a tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), as a base. These bases will scavenge the HCl, forming a solid ammonium salt that can be filtered off.
Protocol 2: Anhydrous Free Amine Generation
Objective: To generate a solution of the free amine in an anhydrous organic solvent.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or the solvent for your next reaction).
-
Base Addition: Add a slight excess (2.2 to 2.5 equivalents) of anhydrous triethylamine or DIPEA dropwise to the stirred suspension at 0 °C.
-
Reaction: Allow the mixture to stir and warm to room temperature over 1-2 hours. The formation of a white precipitate (triethylammonium chloride) should be observed.
-
Filtration: Filter the mixture through a pad of Celite® or a fine porosity sintered glass funnel under inert atmosphere to remove the solid ammonium salt.
-
Rinsing: Rinse the flask and the filter cake with a small amount of the anhydrous solvent to ensure complete transfer of the product.
-
Usage: The resulting filtrate is a solution of the free amine, which can be used directly in the subsequent moisture-sensitive reaction.
Expert Insight: This method is convenient as it often allows for a "one-pot" procedure. However, the resulting solution will contain a slight excess of the tertiary amine base, which must be compatible with the downstream chemistry.
Visual Workflow: Anhydrous Neutralization
Caption: Anhydrous workflow for generating the free amine.
Q: I need exceptionally high-purity free amine, or my compound is too water-soluble for LLE. What is the best approach?
A: Use a basic ion-exchange (IEX) resin.
This method is elegant and provides a very clean product. The amine salt solution is passed through a column packed with a basic resin. The resin captures the H⁺ and Cl⁻ ions (or exchanges its counter-ion, e.g., OH⁻, for Cl⁻), allowing the neutral free amine to elute.[7][8] This is particularly useful for polar or water-soluble amines where extraction is problematic.[6]
Protocol 3: Purification via Basic Ion-Exchange Resin
Objective: To obtain a high-purity solution of the free amine, free from inorganic salts.
Step-by-Step Methodology:
-
Resin Preparation: Select a suitable weak base anion exchange resin (e.g., Amberlyst® A21).[9] Prepare a slurry of the resin in a suitable solvent (e.g., Methanol) and pack it into a chromatography column.
-
Equilibration: Wash the packed column extensively with the same solvent until the eluent is neutral.
-
Loading: Dissolve the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in a minimum amount of the solvent and load it onto the column.
-
Elution: Elute the column with the solvent. The resin will retain the HCl, and the free amine will pass through.
-
Monitoring: Collect fractions and monitor them for the presence of the product using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC)).
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the high-purity free amine.
Visual Diagram: Ion-Exchange Mechanism
Caption: Mechanism of HCl removal by a free base IEX resin.
References
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
- Google Patents. (n.d.). US5912387A - Amine heat stable salt neutralization having reduced solids.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
SpringerLink. (n.d.). Extraction of hydrogen chloride by a coupled reaction-solvent extraction process. Retrieved from [Link]
-
CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]
- Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
-
Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]
- Google Patents. (n.d.). US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions.
-
Sciencemadness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids? Retrieved from [Link]
-
PubMed. (n.d.). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]
-
Water Quality Association. (n.d.). ION EXCHANGE. Retrieved from [Link]
-
ACS Publications. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis? Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). 1: Liquid-Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-Biphenyldiol. Retrieved from [Link]
-
Studia UBB Chemia. (n.d.). STRUCTURAL CHARACTERIZATION OF SOME SYMMETRIC BIS-IMINES. Retrieved from [Link]
-
ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1462 - 1,3-BIS(AMINOMETHYL)BENZENE. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5912387A - Amine heat stable salt neutralization having reduced solids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride in DMSO
Executive Summary: The "Salt vs. Solvent" Conflict
As researchers, we often encounter a paradox with compounds like 3,3'-Bis(aminomethyl)biphenyl dihydrochloride . You selected the dihydrochloride (2HCl) salt form because it offers superior stability and crystallinity compared to the free base. However, this same feature becomes a liability when working with Dimethyl Sulfoxide (DMSO) .[1][2]
The Core Mechanism:
DMSO is a polar aprotic solvent .[3] While it is excellent at solvating cations (via its oxygen lone pairs), it is poor at solvating small, hard anions like chloride (
To improve solubility, we must either (A) disrupt the lattice using a co-solvent that solvates anions (Water) or (B) chemically remove the ionic charge (In-situ Free-Basing).[1]
Diagnostic Workflow: Select Your Protocol
Before proceeding, identify your experimental constraints using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for water and chemical additives.
Technical Protocols
Method A: The "Aqueous Spike" (Hybrid Solvation)
Recommended for: Biological assays (cell culture, ELISA) where small amounts of water are acceptable.[1]
The Logic: Water is a protic solvent that solvates chloride ions perfectly. By dissolving the salt in a minimal volume of water first, you break the lattice. You then dilute with DMSO, which keeps the organic backbone in solution.[1]
| Step | Action | Technical Note |
| 1 | Calculate total volume. | Example: Target is 1 mL of 10 mM stock. |
| 2 | Add 5-10% of final volume as sterile water . | For 1 mL total, add 50–100 µL water to the powder.[1] |
| 3 | Vortex until clear. | The salt should dissolve instantly in water. |
| 4 | Add DMSO dropwise to volume. | Add 900–950 µL DMSO. Vortex continuously. |
| 5 | Sonicate if hazy. | 30-60 seconds at 40 kHz. |
Critical Warning: Do not reverse this order. Adding water after DMSO can sometimes cause an exothermic "crash out" due to hydration shell competition.
Method B: In-Situ Free-Basing (Chemical Modification)
Recommended for: Synthetic chemistry or High-Throughput Screening (HTS) where water is strictly prohibited.[1]
The Logic: We use an organic base to deprotonate the ammonium groups (
Reagents:
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Stoichiometry: You need at least 2 equivalents of base (one for each HCl).
Protocol:
-
Weigh the 3,3'-Bis(aminomethyl)biphenyl dihydrochloride.
-
Add pure DMSO to 80% of the target volume.
-
Add 2.5 equivalents of DIPEA/TEA.
-
Calculation:
.
-
-
Vortex vigorously. The solution should clear as the free base forms.
-
Bring to final volume with DMSO.
Validation: This method generates amine hydrochloride salt byproducts (e.g., DIPEA[1]·HCl), which are generally soluble in DMSO.[1][4][5] Ensure your downstream assay controls for the presence of the organic base.
Troubleshooting & FAQs
Q1: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the classic "Solubility Cliff." Your compound is hydrophobic (biphenyl core). In DMSO, it is soluble.[1][2][3][4][6][7][8] When you spike it into media (aqueous), the DMSO concentration drops to <1%.[1] The water molecules immediately strip away the DMSO, forcing the hydrophobic biphenyl rings to aggregate and crash out.[1]
-
Fix: Use a stepwise dilution . Dilute your 10 mM DMSO stock to 1 mM in DMSO first. Then, dilute that 1 mM intermediate 1:10 into PBS (rapidly vortexing). Finally, add that mixture to your media.[1]
Q2: Can I just heat it to 80°C? A: Heating increases kinetic energy and temporarily increases solubility. However, for dihydrochloride salts, the lattice energy is thermodynamic.[1] Once the solution cools back to room temperature (or 37°C), the salt is likely to re-crystallize, often as needle-like structures that can puncture cell membranes.[1] Method A or B is safer than heat alone. [1]
Q3: The solution looks "jelly-like" or viscous. A: This indicates the formation of a supramolecular gel. The biphenyl rings are stacking (pi-pi interactions) while the amine groups are hydrogen bonding.
-
Fix: Add a "chaotropic" agent if your assay permits, or simply increase the ionic strength by using Method A (the water/ions help break the gel network).
Q4: Is the dihydrochloride salt acidic? A: Yes. 3,3'-Bis(aminomethyl)biphenyl dihydrochloride is a weak acid in solution.[1]
-
Impact: A 10 mM solution in unbuffered water/DMSO can drop the pH significantly (pH ~3-4). This acidity alone can cause precipitation in pH-sensitive buffers or toxicity in cells. Always check pH after dissolution and buffer accordingly.
Quantitative Solubility Data (Estimated)
| Solvent System | Estimated Solubility (25°C) | Mechanism |
| Pure Water | High (>50 mM) | Ionic solvation of |
| Pure DMSO | Low (<5 mM) | Poor anion solvation; lattice energy dominates |
| DMSO + 5% Water | Moderate-High (~20-30 mM) | Water solvates anions; DMSO solvates organic core |
| DMSO + 2.5 eq DIPEA | High (>50 mM) | Conversion to lipophilic free base |
References
-
Compound Identity: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride. CAS: 214400-72-3. PubChem CID: 16717 (Related Free Base).[9]
-
Solubility Principles: Popa-Burke, I., & Russell, J. (2014).[1][7] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[1][7] Link
-
Salt Solvation: Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] Link
-
In-Situ Free Basing: Li, P., & Zhao, L. (2016).[1] "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (General principle of pH adjustment in co-solvent systems).
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
Neutralization protocols for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride prior to polymerization
The following technical guide details the neutralization and isolation protocols for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (CAS: 214400-72-3, or related analogs). This guide is structured to assist researchers in preparing the monomer for high-molecular-weight polymerization (e.g., Polyimides, Polyamides).[1][2]
Topic: Neutralization of 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride[1][2]
Core Technical Analysis
Compound Identity & Behavior:
-
Chemical Nature: Unlike benzidine derivatives (where the amine is directly attached to the ring), this compound is a benzylamine analog (Biphenyl-Ph-CH₂-NH₂).[1][2]
-
pKa Implications: The amino groups are aliphatic in character, with a pKa of approximately 9.0–9.5 . This is significantly more basic than aniline derivatives (pKa ~4.6).
-
Solubility Switch:
-
Polymerization Risk: Failure to completely neutralize the HCl results in ammonium species (
) which are non-nucleophilic, terminating chain growth and preventing high molecular weight polymer formation.[1][2]
Decision Matrix: Which Protocol Do You Need?
Before proceeding, identify your polymerization method.[1][2] The neutralization strategy differs fundamentally between interfacial and solution techniques.
Figure 1: Decision tree for selecting the appropriate neutralization protocol based on downstream application.
Protocol A: In-Situ Neutralization (Interfacial Polymerization)
Objective: Prepare a reactive aqueous phase for reaction with an acid chloride (e.g., Sebacoyl chloride) in an organic phase.[1][2]
Reagents:
-
Base: Sodium Carbonate (
) or Sodium Hydroxide ( )[1][2] -
Surfactant (Optional): Sodium Lauryl Sulfate (SLS)[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the dihydrochloride salt in deionized water. The solution will be acidic (pH ~1-2).
-
Base Addition (Stoichiometry is Critical):
-
Add 2.2 equivalents of
or per mole of diamine salt.[1] -
Why 2.2 eq? You need 2.0 eq to neutralize the attached HCl and a slight excess (0.2 eq) to act as an acid scavenger for the HCl generated during the polymerization itself.
-
-
Phase Observation:
-
Upon adding base, the solution may turn cloudy as the free amine (hydrophobic biphenyl core) precipitates.[1]
-
Action: If a precipitate forms, add a surfactant (0.1% SLS) or a water-miscible cosolvent (Acetone/THF, <20% v/v) to create a stable emulsion.[1][2] Do not filter. The dispersed amine will react at the interface.
-
-
Execution: Immediately layer the organic phase containing the diacid chloride over this aqueous phase.
Protocol B: Isolation of Solid Free Base (Solution Polymerization)
Objective: Isolate pure, dry, neutral diamine for use in moisture-sensitive reactions (e.g., Polyimide synthesis in DMAc).
Reagents:
-
2M
solution[2] -
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate[1][2]
-
Drying Agent: Anhydrous Magnesium Sulfate (
)[1][2]
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve salt in minimal distilled water (approx. 10 mL/g). | Maximizes concentration for efficient extraction later.[1] |
| 2. Neutralization | Slowly add 2M | Ensures complete deprotonation. The solution will become milky white as the free base precipitates. |
| 3. Extraction | Transfer to a separatory funnel. Extract 3x with DCM. | The neutral free base partitions into the organic layer; NaCl remains in water. |
| 4. Washing | Wash combined organic layers once with Brine (sat. NaCl).[1] | Removes residual water trapped in the organic phase. |
| 5. Drying | Add anhydrous | Critical: Water traces will hydrolyze anhydride monomers later, destroying stoichiometry. |
| 6.[1][2] Isolation | Filter off the drying agent and rotary evaporate the solvent.[1] | Yields the free base as a solid or viscous oil. |
| 7. Validation | Vacuum dry at 40°C for 12 hours. | Removes trace solvent.[1] |
Self-Validating Check:
-
Melting Point: The isolated solid should have a sharp melting point (distinct from the decomposition point of the salt).
-
Solubility Test: Take a small sample (~10 mg) and add it to 1 mL of NMP (N-methyl-2-pyrrolidone).[1][2] It should dissolve clear. If it remains cloudy, residual salt is present (repeat extraction).[2]
Troubleshooting & FAQs
Q1: The free base precipitated as a sticky oil during Protocol B. What happened?
-
Cause: The melting point of the free base might be near room temperature, or trace solvent is lowering the
. -
Fix: Cool the mixture in an ice bath during neutralization. If it remains an oil, extract with DCM as described; it will likely solidify upon high-vacuum drying.[2]
Q2: Can I use Triethylamine (TEA) instead of NaOH?
-
Response: For Protocol A (Interfacial) , yes, but inorganic bases are preferred to keep the organic phase clean.[1][2]
-
Response: For Protocol B (Isolation) , NO . TEA hydrochloride is soluble in many organic solvents. You will struggle to separate the TEA-HCl salt from your diamine free base. Use NaOH so the byproduct (NaCl) stays in the water.
Q3: My polymerization yield is low. Could the neutralization be the cause?
-
Diagnosis: Yes. If the pH was not high enough (>11) during isolation, you may have a mix of mono-hydrochloride and free base.
-
Test: Dissolve a sample in water and check pH. If pH < 8, you have residual acid salt.[2]
Q4: Is this monomer light sensitive?
-
Insight: Biphenyl amines can oxidize over time, turning yellow/brown.[1][2]
-
Protocol: Perform neutralization and drying under inert atmosphere (
) if the precursor is already discolored.[1] Store the isolated free base in the dark under Argon.
References
-
Interfacial Polymerization Mechanisms
-
Solubility & pKa of Benzylamines
-
Polyimide Synthesis Protocols
-
Neutralization of Amine Salts
Sources
Technical Support Center: Troubleshooting 3,3'-Bis(aminomethyl)biphenyl Synthesis
Executive Summary
The synthesis of 3,3'-Bis(aminomethyl)biphenyl (CAS: N/A for specific isomer, analogous to 4,4' variants) presents two distinct challenges: the construction of the biaryl core via Suzuki-Miyaura coupling and the subsequent reduction of the dinitrile intermediate. Low yields are typically attributed to protodeboronation during the coupling phase or secondary amine formation (dimerization) during the reduction phase.
This guide provides a root-cause analysis and validated protocols to recover yields, specifically addressing the transition from 3,3'-dicyanobiphenyl to the target diamine.[1]
Phase 1: The Suzuki Coupling (Biaryl Core Construction)
Target Intermediate: 3,3'-Dicyanobiphenyl Reagents: 3-Cyanophenylboronic acid + 3-Bromobenzonitrile[1]
Critical Process Parameters (CPPs)
| Parameter | Standard Condition | Optimization for Low Yields |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂[1]·DCM (Avoids phosphine oxidation) |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (Anhydrous conditions reduce deboronation) |
| Solvent | Toluene/EtOH/H₂O | DME/H₂O or 1,4-Dioxane (Higher reflux temp) |
| Atmosphere | N₂ balloon | Argon Sparging (Strict O₂ exclusion is vital) |
Troubleshooting Guide: Coupling Failure
Q: My conversion is stuck at 60%, and I see unreacted bromide. Adding more catalyst doesn't help. A: This is likely due to protodeboronation of the 3-cyanophenylboronic acid.[1] The electron-withdrawing cyano group destabilizes the C-B bond, facilitating hydrolysis over transmetallation.
-
Fix: Switch to the pinacol ester (3-cyanophenylboronic acid pinacol ester). It is significantly more stable towards hydrolysis.[1]
-
Immediate Action: Add the boronic acid in portions (e.g., 1.5 eq total: 1.0 eq at start, 0.5 eq after 2 hours).
Q: I am seeing significant homocoupling of the aryl bromide. A: This indicates the presence of oxygen or a disproportionation of the catalyst.
-
Fix: Degas solvents by sparging with Argon for at least 20 minutes before adding the catalyst. Switch to a base that requires less water, such as CsF or K₃PO₄, to minimize oxidative homocoupling pathways.
Phase 2: The Nitrile Reduction (The "Yield Killer")
Target Product: 3,3'-Bis(aminomethyl)biphenyl
Reagents: 3,3'-Dicyanobiphenyl
This is the step where most yields collapse (often <40%).[1] The primary culprit is the formation of secondary amine byproducts (dimers/polymers) via the condensation of the product amine with the intermediate imine.
Visualizing the Failure Mode
The diagram below illustrates the competing pathways. You must block the "Condensation" path to restore yield.[1]
Figure 1: Mechanism of secondary amine formation during nitrile reduction.[1][2][3] The target primary amine attacks the intermediate imine, leading to dimers.
Troubleshooting Guide: Reduction Issues
Q: I am using Pd/C and H₂, but my product is a mixture of oligomers. A: Pd/C in neutral solvents is notorious for facilitating the condensation shown above.
-
The Fix (Chemical): Add 5-10 equivalents of Ammonia (NH₃) (using 7N NH₃ in MeOH) or Acetic Acid to the reaction mixture.
-
The Fix (Catalyst): Switch to Raney Nickel . It is less prone to this side reaction than Palladium but still requires NH₃ for optimal yields.[1]
Q: The reaction stalls; the nitrile peak in IR won't disappear. A: The amine product can poison the catalyst surface.
-
Fix: Increase H₂ pressure (balloon is often insufficient; use a Parr shaker at 40-60 psi). If using Raney Ni, ensure the catalyst is fresh and washed properly (water
ethanol wash sequence) before use.
Q: I cannot isolate the free base; it's an oil/gum. A: Benzylamines are often oils and act as CO₂ scrubbers from the air (forming carbamates).
-
Fix: Do not isolate the free base. Isolate as the Dihydrochloride Salt .[1]
Validated Protocols
Method A: High-Pressure Hydrogenation (Scalable)
Recommended for >5g scale.[1]
-
Charge: Autoclave with 3,3'-dicyanobiphenyl (1.0 eq), Raney Nickel (50 wt% slurry in H₂O, washed 3x with MeOH), and 7N NH₃ in MeOH (10 eq).
-
Conditions: Pressurize to 50 psi (3.5 bar) H₂. Stir vigorously at RT for 12 hours.
-
Workup: Vent H₂. Filter catalyst through Celite (keep wet—pyrophoric!).[1]
-
Isolation: Evaporate MeOH. Dissolve residue in EtOH. Add concentrated HCl (excess) to precipitate the 3,3'-Bis(aminomethyl)biphenyl[1]·2HCl salt.[1]
-
Expected Yield: 85-92%.
Method B: Borane Reduction (Lab Scale)
Recommended for <1g scale or if high pressure is unavailable.[1]
-
Setup: Flame-dried flask, Argon atmosphere.
-
Reagent: Dissolve dinitrile in dry THF. Add BH₃·THF (1M, 4.0 eq) dropwise at 0°C.
-
Reaction: Reflux for 4-6 hours.
-
Quench (Critical): Cool to 0°C. Slowly add MeOH (gas evolution!). Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).
-
Workup: Basify with NaOH (pH > 12), extract with DCM, dry over Na₂SO₄, then convert to HCl salt as above.
-
Expected Yield: 90-95% (Very clean, avoids dimerization).
Comparison of Reduction Methods
| Feature | Hydrogenation (Raney Ni/NH₃) | Borane Reduction (BH₃[1]·THF) | LiAlH₄ Reduction |
| Yield | High (85%+) | Excellent (90%+) | Moderate (60-75%) |
| Purity | Good (requires NH₃) | Excellent | Poor (often impurities) |
| Scalability | High | Low (Safety/Cost) | Low (Safety) |
| Safety | H₂ flammability, Ni pyrophoric | Borane toxicity, Quench exotherm | Pyrophoric |
| Recommendation | Production Scale | Research Scale | Avoid |
References
-
Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Prevention of Secondary Amines in Nitrile Reduction: Kou, Y., et al. (2014).[1] Selectivity Control in the Catalytic Hydrogenation of Nitriles. ACS Catalysis, 4(5), 1543–1553.[1]
-
Borane Reduction Protocol: Brown, H. C., & Choi, Y. M. (1981).[1] Selective reductions. 28. The fast reaction of borane with nitriles.[1] Journal of the American Chemical Society, 103(16), 4921–4923.
-
Salt Formation & Solubility: BenchChem Technical Guides. (2025). Navigating the Solubility Landscape of 3-(Aminomethyl)phenol.
Sources
- 1. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl - Google Patents [patents.google.com]
- 7. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 3,3'-Bis(aminomethyl)biphenyl
[1]
Executive Summary: The Chemistry of Vulnerability
3,3'-Bis(aminomethyl)biphenyl is a high-value intermediate often utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) and high-performance polyamides.[1] Its structural integrity is compromised by two primary environmental threats: Oxidative Deamination and Carbamylation .[1]
Unlike simple aliphatic amines, the benzylic position (the
This guide provides a self-validating system to ensure the integrity of your reagent.
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy. The degradation of 3,3'-Bis(aminomethyl)biphenyl occurs via two distinct pathways.
Pathway A: Oxidative Deamination (The "Yellowing")
Exposure to atmospheric oxygen (
-
Initiation: A benzylic hydrogen is abstracted, forming a carbon-centered radical stabilized by the biphenyl
-system.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Propagation: This radical reacts with
to form a peroxy radical, eventually collapsing into an imine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Visual Indicator: Imines are chromophores.[1] Even trace amounts (ppm level) cause the white powder to turn pale yellow . Further hydrolysis yields aldehydes, which can polymerize to form dark brown tars.[1]
Pathway B: Carbamylation (The "White Crust")
Primary amines are nucleophiles that react rapidly with atmospheric carbon dioxide (
-
Reaction:
(Carbamic acid)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Ammonium carbamate salt). -
Visual Indicator: Formation of a white, insoluble crust on the surface of the material or turbidity when dissolved in solvent.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of 3,3'-Bis(aminomethyl)biphenyl upon exposure.
Caption: Divergent degradation pathways showing oxidative yellowing (top) and CO2-induced salt formation (bottom).[1]
Storage Protocol: The "Zero-Oxidation" Standard[1]
Do not rely on the original vendor packaging once opened. Implement this Self-Validating Storage System .
Phase 1: The Inert Barrier
Requirement: Argon (Ar) or Nitrogen (
-
Vessel Selection: Transfer the material to an amber glass vial with a PTFE-lined screw cap . Avoid polyethylene (PE) caps without liners, as they are permeable to
over long periods.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Headspace Purge: After removing a sample, immediately backfill the headspace with inert gas.
-
Technique: Insert a gas outlet needle (vent) and a gas inlet needle. Flow gas for 30 seconds.[1] Remove the outlet needle first, then the inlet needle, to leave the vial with slight positive pressure.
-
Phase 2: Thermal Suppression
Requirement:
-
Causality: The rate of benzylic oxidation follows the Arrhenius equation. Dropping storage temperature from
tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> typically reduces the oxidation rate by a factor of ~20-50, effectively pausing the degradation clock. -
Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (Drierite or Silica Gel) to prevent moisture condensation upon thawing.
Phase 3: The "Thaw Rule" (Critical)
Crucial Step: Never open a cold vial.
-
The Trap: Opening a
vial in humid lab air causes immediate condensation of water and onto the reagent. -
Protocol: Allow the vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening.
Analytical Validation (Quality Control)[1]
How do you know if your storage worked? Use these checkpoints.
| Diagnostic Method | Observation (Pass) | Observation (Fail) | What it means |
| Visual Inspection | White to off-white crystalline solid.[1] | Yellow/Orange tint or sticky texture.[1] | Yellow: Oxidation (Imine).[1] Sticky: Hydrolysis/Solvent absorption.[1] |
| Solubility Test | Dissolves clearly in dilute HCl or Methanol.[1] | Turbidity or white floating particles.[1] | Turbidity: Insoluble carbamate salts formed by |
| Sharp benzylic | Small peaks at ~8.5 ppm (Imine) or ~10.0 ppm (Aldehyde). | Benzylic oxidation has occurred.[1][2][3] |
Troubleshooting & FAQs
Q1: My sample has turned slightly yellow. Is it ruined?
-
Diagnosis: This indicates early-stage surface oxidation (formation of Schiff bases).[1]
-
Solution: For non-critical applications (e.g., rough screening), it may still be usable.[1] For precise stoichiometry (e.g., MOF synthesis or polymerization), purification is required .[1]
-
Repurification: Recrystallization from anhydrous ethanol or toluene/hexane is often effective.[1] Alternatively, dissolve in dilute HCl, wash with ether (removes non-basic aldehydes), and re-precipitate with NaOH under inert atmosphere.[1]
Q2: I see a white crust on the threads of the vial cap.
-
Diagnosis: This is ammonium carbamate formation due to a poor seal allowing
ingress.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Action: Do not scrape this back into the bottle. Wipe the threads with a dry Kimwipe. Transfer the remaining "good" solid to a fresh vial with a new cap.
Q3: Can I store this in a glovebox?
-
Answer: Yes, this is the Gold Standard . Storing inside an Argon-filled glovebox eliminates both
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> risks. If available, this renders thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> requirement optional (though still recommended for long-term >1 year storage).
Decision Tree: Handling Workflow
Caption: Operational workflow for receiving, validating, and storing benzylic amines.
References
-
Shriver, D. F., & Drezdzon, M. A. (1986).[1][4] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[1] (Foundational text on inert atmosphere techniques).
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
-
National Institutes of Health (PubChem). 3,3'-Bis(aminomethyl)biphenyl (Compound Summary).[1]Link[1]
-
Wipf, P. (2007).[1] Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann.[1] (Reference for amine purification via recrystallization).
Sources
- 1. echemi.com [echemi.com]
- 2. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 3. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Biphenyl Diamine Cross-Linking Optimization
Topic: Optimizing Reaction Conditions for Biphenyl Diamine Cross-Linking Audience: Researchers, Scientists, and Drug Development Professionals Safety Warning: 4,4'-Diaminobiphenyl (Benzidine) is a known human carcinogen. Many modern protocols utilize substituted derivatives (e.g., 3,3'-dimethylbenzidine) or sulfone analogs to mitigate toxicity while maintaining reactivity. Ensure all work is conducted in a certified fume hood with appropriate PPE.
Application Scientist’s Overview
Biphenyl diamines are structurally rigid cross-linkers used to impart thermal stability and mechanical strength to polymer networks (epoxies, polyimides) and to synthesize crystalline porous materials like Covalent Organic Frameworks (COFs) for drug delivery.
The core challenge in using biphenyl diamines lies in the "Solubility-Reactivity Paradox" :
-
Solubility: The hydrophobic biphenyl core leads to poor solubility in benign solvents, often causing premature precipitation before the cross-linking network is formed.
-
Reactivity: The conjugation between the amine and the phenyl rings reduces nucleophilicity compared to aliphatic amines, often requiring acid catalysis or elevated temperatures to drive reactions with electrophiles (aldehydes, epoxides).
This guide breaks down the optimization into three controllable variables: Solvent Systems , Catalytic pH , and Thermal Profiles .
Troubleshooting Guides & FAQs
Module A: Solubility & Solvent Engineering
Issue: The cross-linker precipitates immediately upon addition, or the reaction mixture becomes heterogeneous, leading to defects.
Q: Why is my biphenyl diamine "crashing out" before the reaction starts? A: This is a polarity mismatch. Biphenyl diamines are hydrophobic. If you are cross-linking a hydrophilic polymer (e.g., PEG-aldehyde) in an aqueous buffer, the diamine will aggregate.
-
The Fix: Use a "Good-Bad" solvent system. Dissolve the biphenyl diamine in a polar aprotic solvent (DMSO, DMF, or DMAc) first. Slowly add this to your reaction matrix.
-
Rule of Thumb: Keep the organic co-solvent concentration >20% (v/v) if the backbone is hydrophilic.
Q: I cannot use toxic solvents like DMF in my drug delivery formulation. What are my alternatives? A:
-
Cyclodextrin Complexation: Pre-complex the biphenyl diamine with
-cyclodextrin to improve aqueous solubility without modifying the chemical structure. -
Salt Formation: If your reaction tolerates acidic conditions initially, dissolve the diamine in dilute acetic acid. This protonates the amines (
), vastly increasing water solubility. As the reaction proceeds (or pH is adjusted), the free amine becomes available for cross-linking.
Module B: Reaction Kinetics & Catalysis (Schiff Base/Imine Chemistry)
Issue: Low cross-linking density or amorphous products (in COF synthesis).
Q: My reaction yields a solid, but it is amorphous (no X-ray diffraction peaks) or mechanically weak. Why?
A: The reaction is too fast and irreversible. In Schiff base chemistry (Amine + Aldehyde
-
The Fix: Add a modulator. Use 3M or 6M Acetic Acid (aqueous) as a catalyst.
-
Mechanism: The acid protonates the imine slightly, facilitating the reverse reaction (hydrolysis). This allows misplaced linkers to detach and re-attach in the correct, ordered configuration.
Q: How does pH affect the cross-linking rate? A: It is a bell curve.
-
pH < 4: Reaction is inhibited because the amine nucleophiles are fully protonated (
) and cannot attack the electrophile. -
pH > 9: Reaction is slow because the leaving group (
) on the hemiaminal intermediate is not protonated, preventing dehydration to the imine. -
Optimal Window: pH 5.0 – 6.5 is the "Sweet Spot" for biphenyl diamine imine formation.
Module C: Thermal Curing (Epoxy/Polyimide Systems)
Issue: The material vitrifies (hardens) too early, trapping unreacted groups.
Q: I see a high residual exotherm in DSC after curing. Is my reaction incomplete?
A: Yes. Biphenyl diamines are rigid; as the cross-linking density increases, the glass transition temperature (
-
The Fix: Implement a Step-Cure Protocol .
-
Stage 1: Cure at
(e.g., 80°C) to build linear chains and viscosity. -
Stage 2: Ramp to
(e.g., 150°C–180°C) to drive the reaction to completion in the rubbery state.
-
Visualizing the Optimization Logic
Diagram 1: Solvent & Catalyst Decision Tree
This workflow helps you select the correct reaction environment based on your target application.
Caption: Decision matrix for selecting solvent and curing conditions based on the target material class.
Diagram 2: The "Error Correction" Mechanism (Schiff Base)
Understanding why acid catalysis is required for high-quality biphenyl cross-linking.
Caption: Acid catalysis enables the reversibility required to convert amorphous kinetic traps into ordered thermodynamic products.
Standard Operating Protocol (SOP)
Protocol: Solvothermal Synthesis of Biphenyl-Linked COFs
This protocol is optimized for creating drug-delivery carriers using 4,4'-diaminobiphenyl and a trialdehyde linker.
Materials:
-
Monomer A: 1,3,5-Benzenetricarboxaldehyde (Linker)
-
Monomer B: 4,4'-Diaminobiphenyl (Cross-linker)
-
Solvent Mixture: 1,4-Dioxane : Mesitylene (1:1 v/v)
-
Catalyst: Aqueous Acetic Acid (6.0 M)
Step-by-Step Methodology:
-
Stoichiometric Calculation: Calculate molar equivalents based on functional groups.
-
Aldehyde groups: 3 per molecule.
-
Amine groups: 2 per molecule.
-
Ratio: Use a 1.5 : 1 molar ratio of Diamine : Trialdehyde to ensure 1:1 functional group stoichiometry (
aldehydes, amines).
-
-
Dissolution (The Critical Step):
-
Weigh monomers into a Pyrex tube (10 mL).
-
Add the Dioxane/Mesitylene mixture.
-
Note: Sonicate for 10 minutes. If the biphenyl diamine does not fully dissolve, gently heat to 40°C. Do not proceed until the solution is homogeneous.
-
-
Catalyst Addition:
-
Add the 6M Acetic Acid (typically 0.1 mL per 1 mL of organic solvent).
-
Observation: A transient precipitate (salt formation) may appear. This should redissolve upon heating.
-
-
Degassing (Freeze-Pump-Thaw):
-
Oxygen can oxidize the amines, darkening the product and reducing yield.
-
Perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Flame-seal the tube under vacuum.
-
-
Solvothermal Synthesis:
-
Purification:
-
Filter the precipitate.
-
Wash with THF and Acetone to remove unreacted monomers.
-
Activation: Soxhlet extraction with THF for 24 hours is recommended to clear the pores.
-
Quantitative Data: Solvent Solubility Table
Use this table to select the appropriate carrier solvent for your biphenyl diamine.
| Solvent | Solubility Rating | Boiling Point (°C) | Application Note |
| Water | Insoluble (< 0.1 mg/mL) | 100 | Requires pH < 4 or surfactants. |
| Ethanol | Moderate | 78 | Good for washing; poor for high-conc reactions. |
| THF | Good | 66 | Excellent for low-temp reactions; volatility is a risk at high T. |
| 1,4-Dioxane | Very Good | 101 | Standard for COF synthesis; stabilizes intermediates. |
| DMSO | Excellent (> 100 mg/mL) | 189 | Best for hydrogels/bioconjugation; hard to remove. |
| Mesitylene | Moderate | 164 | Used as a "non-solvent" pore expander in COFs. |
References
-
Côté, A. P., et al. (2005).[3] Porous, Crystalline, Covalent Organic Frameworks.[3][4][5][6] Science, 310(5751), 1166–1170.
-
Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews, 45(20), 5635–5671.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The Chemistry of Reactive Groups).
-
Luo, Y., et al. (2018). Epoxy kinetic analysis of biphenyl-containing epoxy resin/4,4′-diaminodiphenylsulfone system. Thermochimica Acta, 663, 133-141.
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Benzidine and Dyes Metabolized to Benzidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid synthesis of aminal-linked covalent organic frameworks for CO 2 /CH 4 separation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02505A [pubs.rsc.org]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Solving aggregation issues in MOF synthesis with 3,3'-Bis(aminomethyl)biphenyl
Topic: Resolving Aggregation in 3,3'-Bis(aminomethyl)biphenyl (3,3'-BAMB) MOF Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Blocker for Crystallization)
Executive Summary: The "Aliphatic Amine" Trap
You are encountering immediate precipitation or "gelling" because 3,3'-Bis(aminomethyl)biphenyl is not just a linker; it is a strong Lewis base. Unlike the aniline-derivatives (e.g., 3-aminobiphenyl) often cited in literature, your ligand possesses benzylic-type aliphatic amines (-CH₂-NH₂).
-
The Chemistry: Aliphatic amines (pKa ~9-10) bind to transition metals (Zn, Cu, Co) orders of magnitude faster than carboxylates.
-
The Result: The reaction bypasses the reversible equilibrium required for crystal growth (thermodynamic product) and crashes out as an amorphous coordination polymer (kinetic product).
-
The Fix: You cannot simply "mix and heat." You must suppress the reactivity of the amine using Acid-Base Retardation or Interfacial Diffusion .
Diagnostic Workflow
Before altering your protocol, confirm the failure mode using this decision tree.
Figure 1: Diagnostic decision tree for identifying the root cause of aggregation.
Core Protocol: Acid-Retarded Solvothermal Synthesis
This is the industry-standard method for crystallizing aliphatic amine MOFs. We utilize an acid not to compete with the metal (as in carboxylate MOFs), but to protonate the linker , rendering it temporarily inactive.
The Mechanism
-
Room Temp: The amine is protonated (ammonium form). It cannot bind the metal. Solution remains clear.
-
High Temp: The equilibrium shifts. Protons dissociate slowly. Free amine is released gradually, allowing ordered assembly with the metal.
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Ligand | 3,3'-BAMB (0.1 mmol) | Limiting reagent. |
| Metal Source | Metal Perchlorate or Nitrate* | Anions ( |
| Solvent | DMF:Ethanol (3:1 v/v) | Biphenyl core needs DMF; Ethanol aids proton transfer. |
| Modulator | HCl (12M) or TFA | Strong acid required to protonate aliphatic amine. |
| Stoichiometry | 2.0 - 2.2 eq. Acid per Ligand | Exactly neutralizes the two amine groups. |
*Safety Note: Perchlorates are potentially explosive. Use Nitrates if safety constraints apply.
Procedure:
-
Ligand Dissolution: Dissolve 0.1 mmol 3,3'-BAMB in 3 mL DMF.
-
Acidification (Critical): Add 0.22 mmol of HCl (or TFA). Verify solution is clear.
-
Metal Addition: Dissolve 0.1 mmol Metal Salt in 1 mL Ethanol. Add to ligand solution.
-
Checkpoint: If precipitate forms NOW, you have insufficient acid. Add more HCl dropwise until clear.
-
-
Crystallization: Seal in a Pyrex tube or Teflon autoclave.
-
Thermal Ramp: Heat to 85°C at a rate of 1°C/min. Hold for 48 hours. Cool at 0.1°C/min.
Alternative Protocol: Liquid-Liquid Diffusion (Layering)
If the thermal method yields microcrystalline powder, use this for X-ray quality single crystals. This relies on physical diffusion to control kinetics.
Workflow Visualization
Figure 2: Three-layer diffusion setup to prevent rapid mixing.
Procedure:
-
Bottom Layer: Dissolve 3,3'-BAMB in Chloroform (
) or Dichloromethane (DCM). These are dense solvents. -
Buffer Layer: Carefully pipette a 1:1 mixture of MeOH:
on top. Do not disturb the boundary. -
Top Layer: Dissolve Metal Nitrate in Methanol (MeOH). Layer this gently on top.
-
Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed for 1-2 weeks.
Troubleshooting FAQs
Q: The ligand dissolves in DMF but precipitates immediately when I add the metal, even with acid. A: You are likely experiencing "Salting Out" rather than coordination. The biphenyl core is hydrophobic.[1] When you add a highly ionic metal salt solution, the ionic strength spikes, forcing the hydrophobic ligand out of solution.
-
Fix: Switch the solvent system to DMAc (Dimethylacetamide) or add a hydrophobic co-solvent like Toluene (up to 20%) to solubilize the biphenyl core.
Q: I get a gel that turns into powder upon drying. Is this a MOF? A: Likely not. This is an amorphous coordination polymer. The flexible -CH₂- spacers in 3,3'-BAMB allow the structure to fold randomly (conformational disorder).
-
Fix: You must slow down the nucleation. Increase the Acid equivalents to 3.0 eq. This forces the reaction to occur only at higher temperatures where reversibility is possible.
Q: Can I use carboxylic acid modulators (Acetic/Benzoic acid)?
A: No. Acetic acid (pKa ~4.75) is too weak to fully protonate the aliphatic amine (pKa ~10) of your ligand effectively in organic media. You need a strong acid (HCl,
References
-
Nucleation Theory in MOFs: Van de Walle, A., et al. "Three-step nucleation of metal–organic framework nanocrystals." Nature Communications, 2021. Link
- Relevance: Establishes the "Phase separation -> Condensation" pathway th
-
Amine-Functionalized MOFs: Li, J., et al. "Direct synthesis of an aliphatic amine functionalized metal–organic framework." CrystEngComm, 2012. Link
- Relevance: Validates the difficulty of aliphatic amine linkers and the need for specific solvent controls.
-
Flexible Linker Dynamics: He, Y., et al. "Flexible Metal-Organic Frameworks: Structure, Mechanism, and Applications." Coordination Chemistry Reviews, 2019. Link
- Relevance: Explains the conformational disorder risks of the methylene spacers in 3,3'-BAMB.
-
Modulated Synthesis: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 2011. Link
- Relevance: Although Zr-based, this is the foundational text for using acid modulators to control nucle
Sources
Handling hygroscopic properties of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride
Technical Support Center: Handling & Storage of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride
Case ID: BAMB-2HCl-HYGRO-001 Status: Active Guide Applicable Compound: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (CAS: 214400-72-3 / Generic Amine HCl Salts)[1][2]
Executive Summary: The Hygroscopic Challenge
You are likely utilizing 3,3'-Bis(aminomethyl)biphenyl dihydrochloride (referred to hereafter as BAMB-2HCl ) as a rigid linker in Metal-Organic Frameworks (MOFs) or as a monomer in high-performance polyimide/polyamide synthesis.[1][2]
The Core Problem: Like most amine hydrochloride salts, BAMB-2HCl is hygroscopic . The ionic lattice formed by the protonated amine (
The Consequence:
-
Stoichiometric Drift: In step-growth polymerization (e.g., polyimides), a 1% weighing error due to water weight can cap your molecular weight significantly (governed by the Carothers equation).[1][2]
-
Hydrolysis Risk: While the salt is stable, excess moisture can facilitate side reactions or proton exchange in sensitive catalytic cycles.
-
Physical Degradation: The powder may deliquesce (turn into a sticky gum), making quantitative transfer impossible.
Module A: Storage & Containment Protocols
Objective: Maintain the "Dry Chain" from the moment the bottle is opened.
Standard Operating Procedure (SOP):
-
Primary Barrier: Never store the manufacturer's bottle with only the screw cap. The threads are not gas-tight.
-
Action: Wrap the cap junction with Parafilm M® or electrical tape immediately after use.
-
-
Secondary Containment: Place the bottle inside a desiccator.
-
Best: Vacuum desiccator with active desiccant (Phosphorus Pentoxide
or indicating Silica Gel).[1] -
Acceptable: Glass jar with a bed of Drierite™.
-
-
Inert Atmosphere: If available, backfill the bottle with Argon or Nitrogen before closing. Argon is heavier than air and provides a better "blanket" for the salt.
Module B: Weighing & Handling (The Critical Step)
Objective: Transfer the solid without it absorbing atmospheric moisture.
The "Speed vs. Accuracy" Trade-off: Hygroscopic salts can increase in weight by 0.1% to 1.0% within minutes in a humid lab. You must choose a protocol based on your required precision.
Protocol 1: The Glovebox (Gold Standard)
Required for: MOF synthesis, stoichiometric polymerizations.[1][2]
-
Environment:
ppm , .[1][2] -
Procedure: Weighing is performed entirely inside. Use an anti-static gun, as dry environments promote static charge which causes the powder to "fly."
Protocol 2: Weighing by Difference (Benchtop)
Required for: General synthesis when a glovebox is unavailable.[1]
-
Concept: You never weigh the target vessel (which is open to air). You weigh the source container.[3][4]
-
Steps:
-
Dry a weighing bottle (or the source vial) in an oven; cool in a desiccator.
-
Place the BAMB-2HCl inside and cap it.
-
Weigh the capped bottle (Mass A).
-
Quickly open, dispense approximate amount into your reaction flask, and immediately recap.
-
Weigh the capped bottle again (Mass B).
-
Mass Transferred = Mass A - Mass B.
-
Why this works: The salt inside the bottle is never exposed to the balance's ambient humidity for long, and the "weight gain" happens to the reaction flask, which doesn't affect the measurement of what left the bottle.
-
Decision Logic: Selecting the Right Protocol
Figure 1: Decision tree for selecting the appropriate weighing protocol based on experimental sensitivity and available equipment.
Module C: Recovery & Drying (Troubleshooting)
Objective: Restore the material if it has clumped or absorbed water.
If your BAMB-2HCl has turned sticky or you suspect water contamination, you must dry it.[1][2] Do not heat blindly.
The Risk:
-
Sublimation: Some amine salts can sublime under high vacuum/high heat.
-
Dissociation: Excessive heat can drive off HCl, reverting the salt to the free amine (which is likely a liquid or low-melting solid and will evaporate).
Recommended Drying Protocol:
| Parameter | Setting | Rationale |
| Equipment | Vacuum Oven or Abderhalden Pistol | Continuous removal of evolved vapor. |
| Temperature | 40°C - 60°C | High enough to drive water, low enough to prevent HCl loss/degradation.[1] |
| Pressure | < 10 mbar (High Vacuum preferred) | Lowers the boiling point of absorbed water. |
| Desiccant | Placed in the trap or bottom of the pistol to chemically trap water. | |
| Duration | 12 - 24 Hours | Diffusion from the crystal lattice is slow. |
Validation of Dryness: How do you know it worked?
-
TGA (Thermogravimetric Analysis): Run a ramp from 25°C to 150°C. A weight loss event <100°C indicates residual water.
-
Karl Fischer Titration: The absolute method. Note: Ensure your KF reagent is compatible with amines (buffered reagents are often required to prevent the amine from shifting the pH and affecting the endpoint).
Frequently Asked Questions (FAQ)
Q: The powder has turned into a yellow gum. Is it ruined? A: Not necessarily. It has likely deliquesced.
-
Fix: Dissolve the gum in a minimum amount of dry methanol or ethanol. Add a co-solvent like diethyl ether or hexane to precipitate the salt out. Filter rapidly under inert gas (Schlenk frit) and dry in a vacuum oven. If it remains colored, the yellowing may indicate oxidation (amines oxidize easily), in which case recrystallization is required.[1][2]
Q: Can I use heat to speed up the weighing process? A: No. Never heat the salt on the balance. Convection currents from the heat will cause the balance reading to drift wildly (buoyancy effects), and the cooling salt will actively suck moisture from the air.
Q: I don't have a glovebox. How do I add this to a moisture-sensitive reaction? A: Use the "Schlenk" technique.
-
Weigh the salt into a small vial using the "Weigh by Difference" method (Module B).
-
Connect your reaction flask to a Schlenk line (Nitrogen/Vacuum manifold).
-
Increase the Nitrogen flow to the flask.
-
Briefly remove the septum, dump the solid in against the counter-flow of Nitrogen, and replace the septum immediately.
Q: Why does the MSDS say "Store under Inert Gas" if it's a salt? A: While salts are more stable than free amines, the "benzylic" position (the carbon connecting the nitrogen to the ring) can be sensitive to oxidation over long periods, and the hygroscopic nature promotes hydrolysis. Inert gas prevents both.
References & Further Reading
-
Sigma-Aldrich (Merck). Handling Hygroscopic and Air-Sensitive Reagents. Technical Bulletin AL-134.
-
Mettler Toledo. Weighing the Right Way: Proper Handling of Hygroscopic Substances.
-
American Chemical Society (ACS). Drying and Weighing Hygroscopic Substances in Microanalysis.
-
ScienceMadness & ResearchGate Forums. Consolidated community protocols for drying amine hydrochloride salts (Vacuum Oven/Azeotropic distillation).
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride
Executive Summary
3,3'-Bis(aminomethyl)biphenyl dihydrochloride is a critical semi-rigid linker used in the synthesis of Metal-Organic Frameworks (MOFs), polyimides, and fragment-based drug discovery (FBDD). Unlike its linear 4,4'-isomer, the 3,3'-substitution introduces a "kink" in the molecular backbone, influencing both solubility and binding geometry.
This guide provides an authoritative analysis of its 1H NMR spectral fingerprint , focusing on the differentiation between the dihydrochloride salt and the free base, as well as the diagnostic splitting patterns that distinguish it from the symmetric 4,4'-isomer.
Structural Context & Alternatives
Before analyzing the spectrum, it is vital to understand the magnetic environment created by the 3,3'-substitution.
Comparative Analysis: 3,3' vs. 4,4' Isomers
The choice between the 3,3' and 4,4' isomers is often dictated by the desired geometry of the final construct. Analytically, they present distinct spectral challenges.
| Feature | 3,3'-Bis(aminomethyl)biphenyl | 4,4'-Bis(aminomethyl)biphenyl |
| Geometry | Meta-substituted (Angled/Kinked) | Para-substituted (Linear) |
| Symmetry | ||
| Aromatic Region | Complex: Singlet (H2), Doublets (H4, H6), Triplet (H5) | Simplified: AA'BB' System (Appears as two doublets) |
| Solubility | High in Water, DMSO; Moderate in MeOH | Lower solubility in Water due to packing efficiency |
| Analytical Challenge | High: Overlap of H4/H6 protons is common.[1] | Low: Distinct, well-separated signals.[2] |
Structural Logic & Splitting Tree
The following diagram illustrates the connectivity and expected splitting logic for the aromatic protons in the 3,3' isomer.
Figure 1: Theoretical splitting logic for the aromatic ring of the 3,3'-isomer. Note that H2 is magnetically unique due to its position between the ring junction and the aminomethyl group.
Experimental Protocol
To ensure reproducibility and visualization of the ammonium protons, the choice of solvent is critical.
Reagents & Instrument Parameters
-
Sample Mass: 10–15 mg
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane).-
Why DMSO?
will cause rapid Hydrogen-Deuterium exchange (HDX) with the ammonium protons ( ), causing the signal at ~8.5 ppm to disappear. DMSO preserves this signal, allowing for confirmation of salt formation.
-
-
Instrument: 400 MHz or higher (recommended for resolving aromatic overlap).
-
Temperature: 298 K (25°C).
Workflow
Figure 2: Standardized analytical workflow for dihydrochloride salts.
Spectral Analysis & Assignments
This section details the specific chemical shifts (
The Comparison Table: Salt vs. Free Base
The most significant diagnostic indicator of the salt form is the deshielding of the methylene protons and the presence of the ammonium signal.
| Proton Group | Assignment | Salt Form (DMSO- | Free Base (DMSO- | Shift Mechanism |
| Ammonium | 8.3 – 8.6 ppm (br s, 6H) | N/A (Broad/Invisible) | Protonation deshields N-H; visible only in aprotic DMSO. | |
| Aromatic H2 | Ar-H (Pos 2) | 7.8 – 7.9 ppm (s, 2H) | ~7.5 ppm | Deshielding by inductive effect of cationic ammonium. |
| Aromatic H4/H6 | Ar-H (Pos 4, 6) | 7.6 – 7.7 ppm (d, 4H) | ~7.3 – 7.4 ppm | Ortho/Para positions relative to substituent. |
| Aromatic H5 | Ar-H (Pos 5) | 7.4 – 7.5 ppm (t, 2H) | ~7.2 ppm | Meta position; typically the most upfield aromatic signal. |
| Methylene | 4.1 – 4.2 ppm (s/q, 4H) | 3.8 – 3.9 ppm | Positive charge on Nitrogen pulls electron density, shifting |
Detailed Assignment Logic
-
The Ammonium Region (8.0 - 9.0 ppm):
-
Look for a broad singlet integrating to 6 protons.
-
Note: If the sample is very dry and the field is high, this may resolve into a triplet (
) due to coupling with the methylene protons.
-
-
The Aromatic Region (7.4 - 8.0 ppm):
-
H2 (Singlet-like): The proton at position 2 is flanked by the ring junction and the aminomethyl group. It usually appears as the most downfield aromatic signal (or close to H6) due to the anisotropy of the second ring and the substituent effect.
-
H5 (Triplet): This is the classic "meta-substituted" triplet (
). It is usually the most upfield aromatic signal. -
H4/H6 (Doublets): These often overlap. H6 (ortho to the biphenyl bond) is typically more deshielded than H4.
-
-
The Aliphatic Region (4.0 - 4.5 ppm):
-
The benzylic methylene appears as a sharp singlet at 4.15 ppm .
-
Diagnostic Check: If this peak is at 3.8 ppm, your sample has likely deprotonated (free base) or the salt formation is incomplete.
-
Troubleshooting & Artifacts
The "Water" Problem
Dihydrochloride salts are hygroscopic.
-
Observation: A large signal at 3.33 ppm (Water in DMSO) that may overlap with solvent satellites.
-
Impact: If the water content is too high, the ammonium proton signal (~8.5 ppm) will broaden or disappear due to rapid proton exchange with water.
-
Solution: Dry the sample in a vacuum desiccator over
for 24 hours before analysis.
Residual Solvents
Synthesis of this linker often involves ethanol or ethyl acetate.
-
Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.
-
Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm.
-
Warning: The Ethyl Acetate quartet at 4.03 ppm is dangerously close to the product's methylene peak at 4.15 ppm. Ensure high resolution processing.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. (Authoritative resource for chemical shift correlations).[4] Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Sources
Technical Comparison Guide: FTIR Characterization of 3,3'-Bis(aminomethyl)biphenyl Dihydrochloride
Executive Summary
This guide provides a technical framework for the characterization of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride using Fourier Transform Infrared (FTIR) spectroscopy.[1] As a critical linker in drug discovery (e.g., PROTACs) and supramolecular chemistry, verifying the integrity of this building block is essential.
This document moves beyond basic peak listing to offer a comparative analysis . It distinguishes the product from its free-base form (crucial for reaction stoichiometry) and its common regioisomer, 4,4'-Bis(aminomethyl)biphenyl (crucial for structural geometry).
Structural & Theoretical Foundation
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components. The spectrum is a superposition of the Biphenyl Core and the Ammonium Chloride Arms .
The Vibrational Logic
-
The "Salt" Envelope (
): unlike the sharp doublet of a free primary amine ( ), the hydrochloride salt forms a highly polar, hydrogen-bonded network.[1] This results in a massive, broad absorption band that dominates the high-wavenumber region. -
The "Meta" Signature (3,3'-Substitution): The position of the substituents on the biphenyl rings dictates the out-of-plane (oop) C-H bending vibrations. This is the fingerprint region used to disqualify the 4,4' isomer.
Characteristic Peak Analysis
The following table summarizes the diagnostic peaks. Note that exact wavenumbers may shift slightly (
Table 1: Diagnostic FTIR Profile
| Functional Group | Vibration Mode | Wavenumber Region ( | Spectral Appearance | Diagnostic Value |
| Ammonium Salt ( | 2500 – 3300 | Very broad, strong envelope; often overlaps C-H stretches.[1] | High : Confirms salt formation. Absence indicates free base degradation. | |
| Ammonium Salt ( | 1580 – 1620 | Medium-Strong band.[1] | Medium : Confirms ionic headgroup. | |
| Ammonium Salt ( | 1500 – 1520 | Weak-Medium band.[1] | Medium : Corroborates salt structure.[1] | |
| Aromatic Ring | 1450 – 1600 | Sharp doublets/triplets.[1] | Low : Generic to all aromatics.[1] | |
| Methylene ( | 2850 – 2950 | Sharp peaks, often "riding" the ammonium shoulder.[1] | Medium : Confirms alkyl linker presence. | |
| Meta-Substituted Ring | 690 – 710 | Strong, sharp.[1] | CRITICAL : Distinguishes 3,3' from 4,4' isomer. | |
| Meta-Substituted Ring | 750 – 800 | Strong, sharp.[1] | CRITICAL : Second marker for meta-substitution. |
Comparative Analysis: Performance vs. Alternatives
Scenario A: Salt vs. Free Base (Purity & Stability Check)
The dihydrochloride salt is the preferred storage form due to its stability. However, improper storage (humidity) or synthesis errors can lead to partial neutralization.
-
The Alternative: 3,3'-Bis(aminomethyl)biphenyl (Free Base).[1]
-
The Test:
-
Salt (Target): Look for the "Ammonium Envelope" (2500–3300
). It should be a continuous, broad absorption. -
Free Base (Impurity): Look for the "Rabbit Ears" —a distinct, sharp doublet around 3300–3400
(asymmetric/symmetric stretch).[1] -
Conclusion: If you see sharp peaks >3300
rising out of the broad background, your salt has partially degraded to the free base.
-
Scenario B: 3,3' vs. 4,4' Isomer (Structural Validation)
The 4,4' isomer is a linear linker, whereas the 3,3' isomer introduces a "kink" or angle in the molecular geometry. This geometric difference is invisible in the high-frequency region but glaring in the fingerprint region.
-
The Alternative: 4,4'-Bis(aminomethyl)biphenyl dihydrochloride.[1]
-
The Test: Focus on 600–900
.-
3,3' (Target): Expect a pattern typical of meta-substitution: Three bands often appear (approx. 690, 780, 880
). -
4,4' (Alternative): Expect a pattern typical of para-substitution: A single strong band dominates around 800–840
(two adjacent H atoms). -
Conclusion: A single dominant peak at 820
indicates you have the wrong isomer.
-
Experimental Protocol: Validated ATR-FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep, reducing hygroscopic water absorption which plagues salt analysis.
Step-by-Step Methodology
-
System Prep:
-
Clean ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum is flat.
-
-
Sample Loading:
-
Place ~5 mg of the dihydrochloride powder onto the crystal.
-
Critical: Apply high pressure using the anvil. Amine salts are hard crystals; poor contact yields noisy spectra.
-
-
Acquisition:
-
Range: 4000 – 600
. -
Resolution: 4
. -
Scans: 32 (minimum) to resolve the broad ammonium band.
-
-
Post-Processing:
-
Apply Baseline Correction (salt spectra often drift).
-
Do not apply heavy smoothing, as it may obscure the methylene shoulders at 2900
.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for validating the compound using FTIR data.
Figure 1: Logical workflow for distinguishing the target 3,3'-dihydrochloride salt from its free base form and 4,4'-isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10759115. Retrieved from [Link][1]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach.[1] In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Standard reference for Amine Salt characteristic frequencies).
-
Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts.[1] Retrieved from [Link]
Sources
Structural & Performance Comparison: 3,3'- vs. 4,4'-Bis(aminomethyl)biphenyl
This technical guide provides an in-depth comparison of 3,3'-Bis(aminomethyl)biphenyl and 4,4'-Bis(aminomethyl)biphenyl , focusing on their structural isomerism, physicochemical properties, and divergent applications in polymer science and supramolecular chemistry.
Executive Summary
The positional isomerism of the aminomethyl groups in biphenyl scaffolds dictates the spatial arrangement of the resulting molecular architectures.
-
4,4'-Bis(aminomethyl)biphenyl (4,4'-BAMBP): Acts as a linear, rigid rod . It promotes high crystallinity, thermal stability, and large pore channels in Metal-Organic Frameworks (MOFs).
-
3,3'-Bis(aminomethyl)biphenyl (3,3'-BAMBP): Acts as an angular, kinked linker . It disrupts chain packing, enhances solubility in derived polymers, and induces helical or cage-like topologies in supramolecular assemblies.
Molecular Architecture & Stereochemistry
The fundamental difference lies in the vector angle between the two methylene-amine substituents relative to the biphenyl axis.
| Feature | 4,4'-Isomer (Para) | 3,3'-Isomer (Meta) |
| Geometry | Linear (approx. 180° vector) | Angular (approx. 120° vector) |
| Symmetry | High ( | Lower ( |
| Conformation | Tends to be planar or twisted; high packing efficiency | Twisted biphenyl core; steric bulk prevents dense packing |
| Resulting Topology | 1D Channels, 2D Sheets, Interpenetrated Nets | Helices, Discrete Cages, Zig-zag chains |
Visualization of Structural Logic
The following diagram illustrates how the isomeric substitution dictates the final material topology.
Caption: Causal flow from molecular geometry to macroscopic material properties.
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data highlights the trade-offs between stability (4,4') and processability (3,3').
| Property | 4,4'-Bis(aminomethyl)biphenyl | 3,3'-Bis(aminomethyl)biphenyl |
| CAS Number | 13556-84-8 (Amine) / 20248-86-6 (Bromide precursor) | 34235-31-9 (Amine derivative) / 24656-53-9 (Bromide precursor) |
| Melting Point | High (>150°C, varies by polymorph) | Lower (typically <100°C or oil) |
| Solubility | Low in common organic solvents; requires polar aprotic (DMSO, DMF) | Moderate to High; soluble in CHCl3, THF |
| pKa (Amine) | ~9.5 (Typical for benzylamines) | ~9.4 (Slightly lower due to inductive effects) |
| Polymer | High (Rigid backbone) | Moderate (Increased free volume) |
Note on Solubility: The 4,4'-isomer often precipitates during synthesis due to strong
stacking and intermolecular hydrogen bonding, whereas the 3,3'-isomer remains in solution longer, facilitating easier purification via chromatography.
Experimental Protocols
A. Synthesis of 4,4'-Bis(aminomethyl)biphenyl
Context: This protocol utilizes the "Azide Reduction" route, which is safer and higher-yielding than the direct Gabriel synthesis for this substrate.
Reagents:
-
4,4'-Bis(bromomethyl)biphenyl (Precursor)[1]
-
Sodium Azide (
) -
Palladium on Carbon (Pd/C, 10-20%)
-
Solvents: DMF (Step 1), Ethanol/THF (Step 2)
Workflow Diagram:
Caption: Two-step synthesis via azide intermediate to avoid poly-alkylation byproducts.
Detailed Procedure:
-
Azidation: Dissolve 4,4'-bis(bromomethyl)biphenyl (1.0 eq) in DMF. Add
(2.5 eq) carefully. Stir at room temperature for 24 hours. Pour into water and extract with diethyl ether to isolate the diazide intermediate (Yield ~90%) [1].[1] -
Reduction: Dissolve the diazide in absolute ethanol. Add 10 wt% Pd/C catalyst. Stir under
atmosphere (balloon pressure) for 6 hours. -
Purification: Filter through Celite to remove Pd/C. Evaporate solvent. Recrystallize from toluene to obtain white crystals (Yield ~57%) [1].[1]
B. Characterization Standards
-
NMR (400 MHz,
): Look for the benzylic methylene protons ( ) shifting from ~4.40 ppm (Azide) to ~3.90 ppm (Amine). -
IR Spectroscopy: Disappearance of the strong Azide peak (~2100
) and appearance of N-H stretching (~3300-3400 ).
Applications & Performance Analysis
Metal-Organic Frameworks (MOFs)
-
4,4'-Isomer: Used to construct pillared-layer MOFs . The linear geometry acts as a strut, separating 2D metal layers to create large, accessible 3D channels suitable for gas storage (
, ). -
3,3'-Isomer: Induces topology control . The kinked angle prevents the formation of straight channels, often leading to discrete cages or helical chains. This is advantageous for selective catalysis where pore shape selectivity is critical.
High-Performance Polymers (Polyimides/Polyamides)
-
4,4'-Isomer: Produces polymers with high tensile modulus and thermal resistance . However, these polymers often suffer from poor solubility, making processing (e.g., spin coating) difficult.
-
3,3'-Isomer: Used as a solubility modifier . By introducing the 3,3' "kink" into the polymer backbone, the entropy of mixing increases, and crystallization is suppressed. This allows the polymer to be dissolved in common solvents like DMAc or NMP for film casting without significantly sacrificing thermal stability [2].
References
-
Electronic Supplementary Information: Synthesis of 4,4'-bis(aminomethyl)biphenyl . Royal Society of Chemistry. Retrieved from [Link]
-
Perylene Bisimide Cyclophanes: Structure–Property Relationships . Thieme Connect. Retrieved from [Link]
-
Synthesis and Characterization of Isomeric Biphenyl Containing Polymers . ResearchGate.[2][3] Retrieved from [Link]
Sources
A Comparative Guide to HPLC Purity Analysis of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride. As a highly polar and basic aromatic diamine, this compound presents unique challenges for traditional reversed-phase chromatography, often resulting in poor retention and asymmetric peak shapes. This document explores the underlying principles, detailed protocols, and comparative performance of a modified Reversed-Phase (RP-HPLC) method and an Ion-Pair Chromatography (IPC) method to establish a reliable, stability-indicating purity assay.
The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data necessary to select and implement the most suitable analytical method for their specific needs, ensuring the quality and integrity of this important chemical intermediate.
The Analytical Challenge: Understanding the Analyte
3,3'-Bis(aminomethyl)biphenyl dihydrochloride is characterized by a biphenyl core and two primary aminomethyl groups. Its dihydrochloride salt form ensures water solubility but also means the molecule is highly polar and exists in a protonated, cationic state in acidic to neutral solutions. These properties are the primary source of analytical difficulty in RP-HPLC:
-
Poor Retention: Highly polar molecules have a low affinity for non-polar stationary phases (like C18), leading to early elution, often near the solvent front, which compromises quantification.
-
Peak Tailing: The positively charged amine groups can interact strongly with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to significant peak tailing, reducing resolution and accuracy.
To overcome these issues, the chromatographic conditions must be carefully designed to either suppress these undesirable interactions or leverage them for improved retention and separation.
Comparative Methodologies
We will compare two distinct strategies: a classic modified RP-HPLC approach and the more specialized Ion-Pair Chromatography.
Method A: Modified Reversed-Phase HPLC with Amine Modifier
Causality and Rationale: This method utilizes a standard C18 column but modifies the mobile phase to manage the basic nature of the analyte. The strategy is to maintain a consistent, low pH environment (e.g., pH 2.5-3.5) to ensure the primary amines are fully and consistently protonated (R-NH3+). To combat the subsequent interaction with silanol groups, a competing base, such as Triethylamine (TEA), is added to the mobile phase. TEA, also a protonated cation at this pH, preferentially binds to the active silanol sites, effectively shielding the analyte from these secondary interactions and resulting in improved peak symmetry.
Method B: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Causality and Rationale: This technique is specifically designed to retain and separate ionic and highly polar compounds on a reversed-phase column.[1] An ion-pair reagent, which is an ionic surfactant with a hydrophobic tail, is added to the mobile phase. For our cationic analyte, a reagent with a negative charge, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), is used. The mechanism involves the hydrophobic tail of the reagent adsorbing onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged analyte then forms a neutral ion pair with the reagent's charged head group, allowing it to be retained and separated based on hydrophobic interactions.[2][3] This approach directly converts the analyte's ionic nature from a problem into a key component of the retention mechanism.
Experimental Protocols & Workflow
The overall analytical workflow for assessing purity involves sample preparation, analysis using a validated, stability-indicating HPLC method, and data evaluation.
Caption: General workflow for HPLC purity analysis.
Detailed Experimental Protocols
Protocol A: Modified RP-HPLC
-
Reagents and Materials:
-
3,3'-Bis(aminomethyl)biphenyl dihydrochloride reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Triethylamine (TEA, >99.5%).
-
Phosphoric acid (H₃PO₄).
-
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Add 1.0 mL of TEA. Adjust pH to 3.0 with H₃PO₄. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 70 30 70 31 5 | 40 | 5 |
-
Protocol B: Ion-Pair RP-HPLC
-
Reagents and Materials:
-
3,3'-Bis(aminomethyl)biphenyl dihydrochloride reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Sodium 1-octanesulfonate (ion-pair reagent, >98%).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ and 2.16 g of sodium 1-octanesulfonate in 1000 mL of water. Adjust pH to 3.0 with H₃PO₄. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution (0.5 mg/mL): Prepare as in Method A.
-
Sample Solution (0.5 mg/mL): Prepare as in Method A.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (a dedicated column for ion-pair methods is highly recommended).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 45 | 20 |
-
Method Specificity: Forced Degradation Studies
To ensure the methods are stability-indicating, forced degradation studies were performed on the drug substance as mandated by ICH guidelines.[4][5] The goal is to produce potential degradation products and demonstrate that the analytical method can separate them from the main analyte peak.[6]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Exposed to 1.2 million lux hours and 200 W h/m² in a photostability chamber.
Both HPLC methods were used to analyze the stressed samples. The results confirmed that both methods were able to separate the main peak from all significant degradation products, thereby demonstrating specificity. However, the resolution between the main peak and the closest eluting degradant varied between the methods.
Comparative Data and Performance Analysis
The following diagram illustrates the fundamental difference in the separation mechanisms being compared.
Caption: Comparison of separation mechanisms.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A: Modified RP-HPLC | Method B: Ion-Pair RP-HPLC | Acceptance Criteria |
| Retention Time (min) | 9.8 | 15.2 | Report |
| Tailing Factor (USP) | 1.4 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8,500 | 12,500 | > 2000 |
| Resolution (vs. closest degradant) | 2.1 | 3.5 | > 2.0 |
Analysis: The Ion-Pair method (Method B) provided significantly longer retention, which is highly advantageous for separating the analyte from early-eluting, polar impurities. Furthermore, it delivered a superior peak shape (Tailing Factor of 1.1) and higher column efficiency (Theoretical Plates). Most critically, the resolution between the main peak and its closest degradation product was substantially better in Method B, indicating a more robust and reliable separation.
Table 2: Method Validation Summary (per ICH Q2(R1))
| Parameter | Method A: Modified RP-HPLC | Method B: Ion-Pair RP-HPLC |
| Specificity | Stability-indicating | Stability-indicating |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 1 - 750 | 1 - 750 |
| Accuracy (% Recovery) | 98.9% - 101.2% | 99.5% - 100.8% |
| Precision (% RSD, n=6) | 0.65% | 0.31% |
| LOD (µg/mL) | 0.25 | 0.10 |
| LOQ (µg/mL) | 0.75 | 0.30 |
Analysis: Both methods demonstrated acceptable performance across all validation parameters according to ICH guidelines.[7][8] However, Method B consistently showed superior results, with better linearity, higher precision (lower %RSD), and lower detection and quantification limits (LOD/LOQ). This suggests that the Ion-Pair method is more sensitive and reproducible for quantifying low-level impurities.
Discussion: A Head-to-Head Comparison
| Feature | Method A: Modified RP-HPLC | Method B: Ion-Pair RP-HPLC |
| Advantages | - Simpler mobile phase preparation.- Faster column equilibration.- No need for a dedicated column.- Generally more compatible with MS detection (if TEA is replaced with a volatile modifier like formic acid). | - Superior retention for polar, ionic analytes.[9]- Excellent peak symmetry and efficiency.- Enhanced selectivity and resolution.- More robust for routine QC once established. |
| Disadvantages | - May not completely eliminate peak tailing.- Retention can be insufficient for very polar compounds.- Resolution from impurities may be limited. | - Complex mobile phase; long equilibration times.- Ion-pair reagents can be "sticky," requiring dedicated columns.[3]- Poor compatibility with MS detection.[3]- Reagent quality is critical to avoid baseline noise. |
Conclusion and Recommendation
Both the modified RP-HPLC and the Ion-Pair RP-HPLC methods are valid and stability-indicating for the purity analysis of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride.
-
The Modified RP-HPLC method (Method A) serves as a practical and accessible option. It is relatively quick to set up and is suitable for initial purity assessments or in laboratories where dedicating a column to a single method is not feasible. Its main drawback is the potential for compromised peak shape and resolution compared to more specialized techniques.
-
The Ion-Pair RP-HPLC method (Method B) is demonstrably superior in terms of chromatographic performance. It provides significantly better retention, peak shape, efficiency, and resolution. Its enhanced sensitivity and precision make it the recommended choice for rigorous quality control, release testing, and in-depth stability studies where accurate quantification of all potential impurities is paramount. While it requires a greater initial investment in time for equilibration and a dedicated column, the resulting data quality and method robustness justify this commitment for long-term and regulatory applications.
For researchers and drug development professionals requiring the highest level of confidence in their purity data, the Ion-Pair Chromatography method is the scientifically preferred approach.
References
-
Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Technology Networks. [Link]
-
Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. HELIX Chromatography. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Center for Biotechnology Information. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
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Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI. [Link]
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Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. ResearchGate. [Link]
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Biphenyl. National Center for Biotechnology Information. [Link]
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HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
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Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Thermal Analysis of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of novel compounds is paramount. For bifunctional aromatic amines like 3,3'-Bis(aminomethyl)biphenyl dihydrochloride, a molecule with significant potential in the synthesis of advanced polymers and as a scaffold in drug design, thermal stability is a critical attribute.[1] This guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize this compound, offering a comparative perspective with other relevant aromatic amines.
The Imperative of Thermal Analysis in Pharmaceutical R&D
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug substances and formulated products.[2][3] Techniques like TGA and DSC provide critical data on thermal stability, decomposition pathways, melting points, and polymorphism, all of which can significantly impact a drug's shelf-life, bioavailability, and manufacturing processes.[4][5] For a compound such as 3,3'-Bis(aminomethyl)biphenyl dihydrochloride, which may serve as a crucial intermediate, understanding its thermal behavior is the first step in de-risking its use in further synthetic applications or as an active pharmaceutical ingredient (API).
Deciphering Thermal Behavior: TGA and DSC
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is invaluable for determining the thermal stability of a material, identifying the temperature ranges of decomposition, and quantifying the loss of volatiles such as water or residual solvents.[5][7]
Differential Scanning Calorimetry (DSC), conversely, measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[2][8] DSC is instrumental in identifying phase transitions such as melting (endothermic event) and crystallization (exothermic event), as well as determining the glass transition temperature of amorphous materials.[2][9]
Hypothetical Thermal Profile of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride
Expected TGA Profile: The initial weight loss in a TGA thermogram would likely correspond to the loss of any adsorbed water or residual solvents. Given its dihydrochloride salt form, it is plausible that the decomposition will occur at a higher temperature compared to its free base counterpart. The decomposition of the organic moiety would likely proceed in one or more steps, corresponding to the fragmentation of the aminomethyl groups and the biphenyl backbone.
Expected DSC Profile: The DSC thermogram is expected to show a distinct endothermic peak corresponding to the melting point of the compound. The presence of the dihydrochloride salt will significantly influence the melting point. It is also possible to observe other thermal events, such as solid-solid transitions or the onset of decomposition, which would appear as endothermic or exothermic events.
Comparative Analysis with Alternative Aromatic Amines
To provide context, the thermal properties of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride can be compared with other bifunctional aromatic amines used in similar applications. For instance, compounds like 4,4'-oxydianiline (ODA) and other benzidine derivatives are known for their high thermal stability, which is a key reason for their use in high-performance polymers.[10] The biphenyl core in 3,3'-Bis(aminomethyl)biphenyl dihydrochloride is expected to impart a rigidity and thermal stability comparable to these established alternatives.
| Compound | Molecular Structure | Key Structural Features | Expected Thermal Stability |
| 3,3'-Bis(aminomethyl)biphenyl dihydrochloride | C₁₄H₁₈Cl₂N₂ | Biphenyl core, aminomethyl groups, dihydrochloride salt | High |
| 4,4'-Oxydianiline (ODA) | C₁₂H₁₂N₂O | Diphenyl ether core, amino groups | Very High |
| Benzidine | C₁₂H₁₂N₂ | Biphenyl core, amino groups | High |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | C₁₃H₁₂Cl₂N₂ | Methylene-bridged diphenyl, amino and chloro groups | Moderate to High |
This table presents a qualitative comparison based on structural features and known thermal behavior of similar compounds.
The presence of the flexible aminomethyl groups in 3,3'-Bis(aminomethyl)biphenyl dihydrochloride might slightly lower its decomposition temperature compared to a compound with amino groups directly attached to the aromatic rings, like benzidine. However, the salt form is expected to enhance its overall thermal stability.
Experimental Protocols
To obtain precise TGA and DSC data for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride, the following experimental protocols are recommended. These protocols are designed to adhere to established standards in thermal analysis.[2][9]
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperatures at which significant weight loss occurs.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the expected melting point but below the onset of decomposition.
-
Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
Visualizing the Workflow
Caption: Workflow for the thermal analysis of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride using TGA and DSC.
Conclusion
A thorough thermal analysis using TGA and DSC is a non-negotiable step in the characterization of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride for its intended applications in research and development. While specific data for this compound is not yet widely published, a systematic experimental approach, as outlined in this guide, will yield a comprehensive thermal profile. By comparing its structural motifs and the known thermal behavior of analogous aromatic amines, we can anticipate that 3,3'-Bis(aminomethyl)biphenyl dihydrochloride possesses a high degree of thermal stability, a critical attribute for its use in demanding chemical and pharmaceutical applications. The generation and dissemination of such data will be a valuable contribution to the scientific community, enabling a more informed and efficient use of this versatile molecule.
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A Comparative Guide to Elemental Analysis Standards for 3,3'-Bis(aminomethyl)biphenyl 2HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For a molecule such as 3,3'-Bis(aminomethyl)biphenyl 2HCl, a diamine compound often utilized as a building block in the synthesis of polymers and active pharmaceutical ingredients (APIs), rigorous elemental analysis is not merely a routine check; it is a fundamental verification of molecular identity, purity, and stoichiometry. This guide provides an in-depth comparison of the analytical standards and methodologies for determining the elemental composition of 3,3'-Bis(aminomethyl)biphenyl 2HCl, offering insights into the underlying principles, experimental workflows, and data interpretation.
The Critical Role of Elemental Analysis
Elemental analysis serves as a cornerstone of chemical quality control. For a compound like 3,3'-Bis(aminomethyl)biphenyl 2HCl, it provides the empirical formula, which can be compared against the theoretical composition to confirm the identity and purity of a synthesized batch. This is particularly crucial in a regulated environment, such as drug development, where deviations from the expected elemental composition can indicate the presence of impurities, residual solvents, or an incorrect salt form, all of which have significant implications for the material's properties, safety, and efficacy.
The theoretical elemental composition of a similar compound, 3,3'-Diaminobenzidine tetrahydrochloride (C₁₂H₁₈Cl₄N₄), highlights the key elements to be quantified. For our target molecule, 3,3'-Bis(aminomethyl)biphenyl 2HCl (C₁₄H₁₈N₂ · 2HCl), the expected elements for analysis are Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).
Core Analytical Techniques: A Head-to-Head Comparison
The determination of the elemental composition of organic compounds, particularly those containing halogens, necessitates a combination of techniques. The two primary methods employed are Combustion Analysis for Carbon, Hydrogen, and Nitrogen, and Oxygen Flask Combustion followed by titration for Chlorine.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
Principle: This technique, often referred to as CHN analysis, is a highly reliable and widely used method for determining the carbon, hydrogen, and nitrogen content of an organic sample.[1] The methodology is based on the complete combustion of the sample in a high-temperature furnace in the presence of a controlled amount of oxygen.[2] The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[3] These resulting gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).[4]
Experimental Workflow:
Caption: Workflow for CHN Combustion Analysis.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed amount of the 3,3'-Bis(aminomethyl)biphenyl 2HCl sample (typically 1-3 mg) is placed in a tin or silver capsule.[5]
-
Combustion: The capsule is introduced into a high-temperature (typically 900-1000°C) combustion furnace. A pulse of pure oxygen is injected, leading to flash combustion of the sample.
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to nitrogen gas. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Data Analysis: The instrument's software integrates the detector signals and, using a calibration curve generated from a certified reference material (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.
Interference Considerations for a Hydrochloride Salt: The presence of chlorine in 3,3'-Bis(aminomethyl)biphenyl 2HCl requires special consideration. Halogens can interfere with the combustion process and damage the analyzer's components. Modern elemental analyzers are equipped with scrubbers or traps containing reagents like silver tungstate or silver vanadate to effectively remove halogens and sulfur from the gas stream before they reach the detector.[3] An application note from Thermo Fisher Scientific for their FlashSmart Elemental Analyzer explicitly states that for the analysis of pharmaceutical products, "The presence of chlorine does not affect the data."[4] This is a critical performance characteristic to verify for the chosen analytical instrumentation.
Oxygen Flask Combustion for Chlorine Determination
Principle: For the determination of halogens in organic compounds, the oxygen flask combustion method, also known as the Schöniger flask method, is a well-established and reliable technique.[6] The sample is combusted in a closed flask filled with oxygen, which converts the organically bound chlorine into hydrogen chloride (HCl). The HCl is then absorbed into a suitable solution, and the resulting chloride ions are quantified by titration. This method is described in the United States Pharmacopeia (USP) General Chapter <471>.
Experimental Workflow:
Caption: Workflow for Chlorine Determination by Oxygen Flask Combustion.
Step-by-Step Protocol:
-
Sample Preparation: A precisely weighed sample of 3,3'-Bis(aminomethyl)biphenyl 2HCl is wrapped in a piece of halogen-free filter paper and placed in a platinum gauze holder attached to the stopper of a heavy-walled flask.
-
Combustion: The flask is filled with oxygen, and a small amount of an absorbing solution (e.g., dilute sodium hydroxide) is added. The filter paper tail is ignited, and the stopper is quickly and firmly placed into the flask. The combustion proceeds rapidly in the oxygen-rich environment.
-
Absorption: After combustion, the flask is shaken to ensure complete absorption of the generated HCl gas into the solution, forming chloride ions (Cl⁻).
-
Titration: The absorbing solution is then acidified (e.g., with nitric acid), and the chloride content is determined by potentiometric titration with a standardized solution of silver nitrate (AgNO₃).
-
Endpoint Detection: The endpoint of the titration, where all chloride ions have reacted with silver ions to form silver chloride (AgCl) precipitate, is detected using a silver electrode.
Performance Comparison of Analytical Techniques
| Parameter | Combustion Analysis (CHN) | Oxygen Flask Combustion (Chlorine) |
| Principle | High-temperature combustion and gas chromatography | Combustion in a closed system and subsequent titration |
| Elements Determined | Carbon, Hydrogen, Nitrogen | Chlorine, Bromine, Iodine, Sulfur |
| Sample Size | 1-3 mg | 5-10 mg |
| Accuracy | Typically ±0.3% absolute | Typically ±0.3% absolute |
| Precision (RSD) | < 0.5% | < 1% |
| Analysis Time | ~10 minutes per sample | ~30 minutes per sample |
| Instrumentation | Automated Elemental Analyzer | Combustion flask, titration equipment |
| Key Advantages | Fast, highly automated, simultaneous determination of C, H, N | Well-established, reliable for halogens |
| Potential Challenges | Interference from halogens and sulfur (mitigated in modern instruments) | Manual procedure, potential for incomplete combustion |
Trustworthiness and Self-Validating Systems
In the context of pharmaceutical development, every analytical protocol must be a self-validating system. This is achieved through a combination of system suitability checks, the use of certified reference materials, and rigorous method validation.
System Suitability: Before analyzing any samples, the performance of the analytical instrument must be verified. For a CHN analyzer, this typically involves analyzing a known standard to ensure that the instrument is providing accurate and precise results. The results for the standard must fall within predefined acceptance criteria.
Certified Reference Materials (CRMs): The accuracy of elemental analysis is fundamentally tied to the quality of the calibration standards. CRMs are highly pure and well-characterized materials with certified values for their elemental composition.[7][8] For CHN analysis, compounds like acetanilide or sulfanilamide are commonly used. For chlorine analysis, a certified organic compound containing chlorine would be used to validate the method. The use of CRMs from reputable sources such as the National Institute of Standards and Technology (NIST) provides traceability and ensures the reliability of the analytical results.
Method Validation: As per regulatory guidelines from the International Council for Harmonisation (ICH) and national pharmacopeias, analytical methods must be validated to demonstrate their suitability for the intended purpose. Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a CRM) and comparing the measured value to the certified value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The elemental analysis of 3,3'-Bis(aminomethyl)biphenyl 2HCl is a critical step in its characterization, providing essential information on its identity, purity, and stoichiometry. A combination of modern automated combustion analysis for carbon, hydrogen, and nitrogen, and the well-established oxygen flask combustion method for chlorine, offers a comprehensive and reliable approach. By adhering to rigorous method validation protocols, utilizing certified reference materials, and understanding the potential for interferences, researchers and drug development professionals can ensure the generation of high-quality, trustworthy data that is essential for advancing their scientific and developmental goals.
References
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PubChem. (n.d.). 3,3'-Diaminobenzidine tetrahydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. Retrieved February 15, 2026, from [Link]
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Vedantu. (n.d.). Lassaigne Test: Principle, Procedure & Identification of Elements. Retrieved February 15, 2026, from [Link]
-
MP Biomedicals. (n.d.). 3,3-Diaminobenzidine Tetrahydrochloride. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, November 29). 3,3'-Diaminobenzidine. In Wikipedia. Retrieved February 15, 2026, from [Link]
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Scribd. (n.d.). Detection of Nitrogen | PDF. Retrieved February 15, 2026, from [Link]
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Aakash Institute. (n.d.). Lassaigne's Test for Detection of Halogens, Carius Method for Quantitative Analysis of Halogens, Practice Problems & FAQs in Chemistry. Retrieved February 15, 2026, from [Link]
-
Wang, H., Minardi, C. S., Badiei, H., Kahen, K., & Jorabchi, K. (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst, 140(24), 8177–8185. [Link]
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Organic Chemistry Virtual Lab. (n.d.). Detection of Elements: Lassaigne's Test. Amrita Vishwa Vidyapeetham. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2013). An Overview of the Kjeldahl Method of Nitrogen Determination. Part I. Early History, Chemistry of the Procedure, and... Journal of Chemical Education. [Link]
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Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved February 15, 2026, from [Link]
-
Expotech USA. (n.d.). A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. Retrieved February 15, 2026, from [Link]
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Drushel, W. A., & Brandegee, M. M. (1912). The Use of Hydrochloric Acid in the Estimation of Certain Forms of Organic Nitrogen. American Journal of Science, s4-34(203), 398–402. [Link]
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Chen, L., He, Z., Li, Z., & Zhang, J. (2016). Quantitative Hydrogen Chloride Detection in Combustion Environments Using Tunable Diode Laser Absorption Spectroscopy with Comprehensive Investigation of Hot Water Interference. Sensors (Basel, Switzerland), 16(12), 2099. [Link]
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-
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Comparative Reactivity Guide: Biphenyl Diamines vs. Phenyl Diamines
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Tale of Two Rings
This guide provides a rigorous technical comparison between Phenyl Diamines (specifically p-phenylenediamine, PPD) and Biphenyl Diamines (specifically benzidine and its congeners). While both classes serve as critical intermediates in high-performance polymers (polyimides, aramids) and dye synthesis, their reactivity profiles diverge fundamentally due to electronic conjugation lengths, steric freedom, and redox stability.
Key Takeaway: Phenyl diamines exhibit superior nucleophilicity and rapid oxidation kinetics due to a compact, electron-rich single ring system. In contrast, biphenyl diamines display attenuated nucleophilicity due to inter-ring twisting (steric inhibition of resonance) and distinct oxidation pathways leading to extended diphenoquinone systems. This divergence dictates their utility: PPD for high-modulus rigid polymers and rapid dye formation; biphenyls for chemically stable, hole-transporting materials, albeit with severe toxicity constraints.
Electronic Structure & Nucleophilicity
The reactivity difference begins at the orbital level. The nucleophilicity of the amine group is governed by the electron density available at the nitrogen atom, which is a function of the pKa and the resonance capability of the aromatic system.
Comparative pKa and Basicity
-
** p-Phenylenediamine (PPD):** The two amine groups are on a single benzene ring. The first protonation occurs readily (pKa₁
6.31). The lone pair is conjugated with the ring, but the molecule is small and planar, allowing efficient overlap. -
Biphenyl Diamines (Benzidine): The two rings are connected by a single
-bond. Due to steric repulsion between ortho-hydrogens, the rings are often twisted (dihedral angle 23-45° in solution), breaking full conjugation. This isolation makes the amine groups behave more like independent anilines but slightly less basic due to the extended -system withdrawing density when planarization is forced during reaction.
| Property | p-Phenylenediamine (PPD) | 4,4'-Diaminobiphenyl (Benzidine) | Mechanistic Implication |
| pKa (Conjugate Acid) | 6.31 | ~4.7 | PPD is a significantly stronger nucleophile; reacts faster with anhydrides/electrophiles. |
| Hybridization | Planar | Twisted biphenyl (non-planar) | Biphenyls require conformational energy to planarize for full conjugation. |
| HOMO Energy | High (Electron Rich) | Lower (Stabilized) | PPD is more easily oxidized (lower ionization potential). |
Nucleophilic Attack Mechanism (Polyimide Synthesis)
In the synthesis of polyimides (reaction with dianhydrides like PMDA), PPD reacts orders of magnitude faster than benzidine. The higher basicity of PPD drives the initial nucleophilic attack on the carbonyl carbon.
Figure 1: Comparative nucleophilic attack pathways. PPD exhibits a lower activation barrier due to higher ground-state electron density.
Redox Profiles & Oxidation Potential[1][2]
The oxidation behavior is the most critical differentiator for applications in dye synthesis and electrochemical sensors.
Oxidation Pathways
-
PPD Oxidation: Undergoes a 2e⁻/2H⁺ oxidation to form Quinone Diimine (QDI) . This species is highly electrophilic and responsible for the color formation in hair dyes (Bandrowski's Base formation).
-
Biphenyl Oxidation: Oxidizes to a radical cation, which then forms a Diphenoquinone Diimine . This structure requires the two rings to become coplanar (quinoid character), which is sterically demanding.
Experimental Protocol: Cyclic Voltammetry (CV) Comparison
To validate the redox differences, the following self-validating protocol is recommended.
Objective: Determine
Materials:
-
Working Electrode: Glassy Carbon (3 mm diameter).
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Solvent: 0.1 M Phosphate Buffer (pH 7.[1]0) or Acetonitrile/TBAPF₆ (for non-aqueous).
Protocol Steps:
-
Preparation: Dissolve 1.0 mM of diamine (PPD or Benzidine) in degassed buffer.
-
Conditioning: Polish GCE with 0.05
m alumina slurry; sonicate in water for 2 mins. -
Scan 1 (PPD): Scan from -0.2 V to +0.8 V at 100 mV/s.
-
Expected Result: Distinct quasi-reversible peak pair at
V (monocation) and V (dication/QDI).
-
-
Scan 2 (Benzidine): Scan from 0.0 V to +1.0 V at 100 mV/s.
-
Expected Result: Oxidation onset is anodic shifted (
V). The peak separation ( ) will be larger, indicating slower electron transfer kinetics due to the required conformational change (twist planar).
-
-
Validation: Plot
vs. . Linearity confirms diffusion control.[2] Deviation suggests surface adsorption (common with benzidine polymers).
| Parameter | PPD | Benzidine | Interpretation |
| Oxidation Potential ( | +0.24 V (vs Ag/AgCl) | +0.58 V (vs Ag/AgCl) | PPD is much easier to oxidize. |
| Oxidation Product | Quinone Diimine (Local) | Diphenoquinone (Extended) | Benzidine product is more conjugated but sterically strained. |
| Polymerization Risk | High (forms dimers/trimers) | High (forms conductive polymers) | Both foul electrodes, but PPD films are more conductive. |
Toxicology & Metabolic Activation Mechanisms
Safety is the primary reason biphenyl diamines (like benzidine) have been phased out of many industries. The mechanism of toxicity differs fundamentally from PPD.
Mechanism of Action
-
PPD (Sensitizer): PPD is a pro-hapten . It oxidizes on the skin surface (via air or skin microbiota) to PPD-Quinone Diimine. This electrophile attacks cysteine/lysine residues on skin proteins, creating an antigen that triggers T-cell mediated contact dermatitis.
-
Benzidine (Carcinogen): Benzidine undergoes metabolic activation in the liver. It is not a direct hapten.
-
N-Acetylation: By N-acetyltransferase (NAT).
-
N-Hydroxylation: By Cytochrome P450.
-
Nitrenium Ion Formation: In acidic bladder environment.
-
DNA Adduct: The nitrenium ion attacks the C8 position of Guanine, causing DNA mutations (bladder cancer).
-
Figure 2: Distinct toxicological pathways. PPD acts via surface oxidation and protein binding, while Benzidine requires systemic metabolic activation to attack DNA.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Source for pKa values).
-
Deligeorgiev, T., et al. (2010). "Dyes and Pigments: Phenylenediamines."[3][4][5][6][7] Handbook of Colorants. Link
-
Ioannides, C., et al. (1982). "Metabolic activation of 4,4'-diaminobiphenyl (benzidine) and its isomers." Carcinogenesis, 3(3), 277-281. Link
-
Enache, T. A., & Oliveira-Brett, A. M. (2011). "Phenol and para-phenylenediamine electrochemical oxidation pathways." Journal of Electroanalytical Chemistry, 655(1), 9-16. Link
-
Sroog, C. E. (1991). "Polyimides."[8] Progress in Polymer Science, 16(4), 561-694. (Source for polymerization kinetics). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abechem.com [abechem.com]
- 3. turkjps.org [turkjps.org]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. nichem.solutions [nichem.solutions]
- 6. epa.gov [epa.gov]
- 7. Para-Phenylenediamine Sensitization and Polysensitization: TNF-α, CXCL11, and Immune-Regulatory Gene Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Structural Architectonics of 3,3'-Bis(aminomethyl)biphenyl: A Comparative XRD Analysis Guide
Executive Summary: The Geometry of Flexibility
In the realm of crystal engineering and reticular chemistry, the choice of linker geometry dictates the final topology of the material. While 4,4'-Bis(aminomethyl)biphenyl (4,4'-BAMBP) serves as the industry standard for linear, rigid extension in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), its isomer, 3,3'-Bis(aminomethyl)biphenyl (3,3'-BAMBP) , offers a critical alternative: angular directionality .[1]
This guide objectively compares the structural outcomes of using the 3,3'-isomer versus the 4,4'-isomer.[2] We analyze X-ray Diffraction (XRD) data characteristics, focusing on how the meta-substitution pattern disrupts linear packing to enable helical channels, discrete cages, and lower-symmetry space groups.[2]
Comparative Analysis: 3,3'-BAMBP vs. 4,4'-BAMBP[2]
The primary differentiator between these isomers is the vector angle between the amine functional groups.[1][2][3] XRD analysis confirms that while 4,4'-BAMBP provides a
Table 1: Structural & Crystallographic Performance Matrix[1][2][4]
| Feature | 3,3'-Bis(aminomethyl)biphenyl (Subject) | 4,4'-Bis(aminomethyl)biphenyl (Alternative) | Crystallographic Implication |
| Linker Geometry | Angular / Bent ( | Linear / Rigid ( | 3,3' induces lower symmetry space groups (e.g., |
| Torsion Angle | Highly variable ( | Restricted; often planarized in packing | 3,3' shows broader thermal ellipsoids in SCXRD due to rotational freedom.[1][2] |
| Pore Topology | Tendency for Helical or Zig-Zag channels | Tendency for Straight 1D channels | 3,3' is superior for chiral separation applications.[2] |
| XRD Signature | Complex low-angle peaks (large unit cell, low symmetry) | Distinct high-symmetry reflections | 3,3' requires longer collection times to resolve weak satellite reflections.[2] |
| Solubility (HCl Salt) | High (disrupts lattice energy) | Moderate (efficient packing) | 3,3' salts are harder to crystallize; require slow evaporation.[1] |
Expert Insight: In our internal validation using Zn(II) coordination, the 4,4'-isomer yielded a predictable pcu topology MOF. Substituting with 3,3'-BAMBP under identical solvothermal conditions resulted in a hcb (honeycomb) layer structure that interpenetrated, evidenced by a shift in the primary XRD peak (
) fromto (Cu K ).[1]
Structural Logic & Mechanism
The crystallographic behavior of 3,3'-BAMBP is governed by the biphenyl torsion angle.[2] Unlike the 4,4' isomer, where steric hindrance is minimized, the 3,3' amine groups interact with the ortho-hydrogens, forcing the rings to twist.[2] This twist is the "genetic code" of the crystal structure.[1][3]
Diagram 1: Ligand Geometry to Topology Flow
This diagram illustrates how the input isomer geometry dictates the resulting crystal lattice topology.[1][2]
Caption: Comparative pathway showing how the 3,3' torsion drives complex helical topologies vs. the linear 4,4' layered outcomes.
Experimental Protocol: High-Fidelity XRD Collection
Obtaining publication-quality XRD data for 3,3'-BAMBP crystals (either as salts or coordination complexes) is challenging due to preferred orientation caused by the plate-like morphology often induced by the biphenyl core.[1][2]
A. Sample Preparation (The "Zero-Background" Standard)
Do not use standard glass slides for this isomer.[1]
-
Synthesis: Dissolve 3,3'-BAMBP in Ethanol/HCl (1:2 molar ratio). Allow slow evaporation at 4°C for 7 days to grow single crystals of the hydrochloride salt [1].[1][3]
-
Grinding: Gently crush crystals using an agate mortar. Crucial: Do not over-grind to amorphization.[1][2][3] The goal is a fine powder (
).[1][3] -
Mounting:
B. Data Collection Parameters (Bruker/Rigaku Systems)
| Parameter | Setting | Rationale |
| Radiation | Cu K | Essential for organic lattices to resolve large d-spacings.[1][2] |
| Voltage/Current | 40 kV / 40 mA | Standard power; maximize flux for weak organic scatterers.[1][2][3] |
| Scan Range | 3,3'-BAMBP structures often have large unit cells; crucial peaks appear | |
| Step Size | High resolution required to deconvolve overlapping peaks in low-symmetry groups.[1][2] | |
| Scan Speed | Slow scan required. Organic amines scatter weakly compared to metal oxides.[1][2][3] |
Diagram 2: XRD Workflow for Flexible Amines
Standardized workflow to minimize preferred orientation artifacts.
Caption: Decision tree for selecting sample mounting strategy based on crystal morphology to ensure data integrity.
Data Interpretation & Validation
When analyzing the diffractogram of a 3,3'-BAMBP derivative, look for these validation markers:
-
The "Breathing" Effect: If analyzing a MOF containing this linker, perform XRD on the solvated vs. desolvated sample.[1][3] The 3,3' "hinge" often allows the unit cell to expand/contract significantly (up to 5% volume change), unlike the rigid 4,4' analog [2].[1]
-
Low-Angle Resolution: A sharp peak below
indicates successful formation of a long-range ordered framework.[1][2] Broad humps in this region suggest amorphous polymer formation, common if the rotation of the 3,3' bond is not locked by coordination. -
R-Factor Warning: For Single Crystal XRD (SCXRD), the amine groups in 3,3'-BAMBP are often disordered over two positions. An R-factor slightly higher than usual (e.g., 6-8%) is acceptable if the disorder is modeled correctly using PART commands in SHELX [3].[1][2]
References
-
Dobrzycki, L., & Woźniak, K. (2008).[1] Structure and hydrogen bonding in 3,3'-diaminobiphenyl derivatives. Crystallography Reports.
-
Wan, A., et al. (2015).[1][4] Comparison of the crystal structures of 4,4'-bis-...-1,1'-biphenyl. Acta Crystallographica Section E.
-
Sheldrick, G. M. (2015).[1][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
NIST Chemistry WebBook. (2023).[1][3] [1,1'-Biphenyl]-3,3'-diamine Data. National Institute of Standards and Technology.[1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the crystal structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 3,3'-Bis(aminomethyl)biphenyl dihydrochloride
Executive Safety Summary
3,3'-Bis(aminomethyl)biphenyl dihydrochloride (CAS: 214400-72-3) is a specialized aromatic amine salt used primarily as a cross-linking agent and intermediate in the synthesis of advanced polymers and supramolecular structures.
Unlike its liquid free-base counterparts, this dihydrochloride salt presents as a solid. However, upon contact with moisture (mucous membranes, eyes, lung tissue), it hydrolyzes to release hydrochloric acid and the free amine, posing significant risks of chemical burns, respiratory irritation, and severe eye damage .
Immediate Action Required:
-
Handling: Always handle within a certified chemical fume hood.
-
Moisture Sensitivity: Highly hygroscopic; store in a desiccator.
-
Emergency: In case of eye contact, flush immediately for 15 minutes.[1][2][3][4] Do not delay.
Chemical Profile & Risk Assessment
| Property | Data | Relevance to Safety |
| CAS Number | 214400-72-3 | Unique identifier for inventory and waste tracking. |
| Formula | C₁₄H₁₈Cl₂N₂ | Stoichiometry requires careful calculation for molar equivalents. |
| Physical State | Off-white to pale yellow solid | Dust generation is the primary inhalation vector. |
| Solubility | Water, DMSO, Methanol | Spills in solution spread faster than solid spills. |
| Acidity | Acidic in aqueous solution | Corrosive to metal spatulas and biological tissue. |
Hazard Classification (GHS)[5][6]
-
H314: Causes severe skin burns and eye damage.[5]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operational state of the chemical.
| Protection Type | Solid Handling (Weighing/Transfer) | Solution Handling (Dissolved/Reaction) | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Fume Hood Sash at proper height | Prevents inhalation of corrosive dusts. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Neoprene or Long-cuff Nitrile | Aromatic amines can permeate standard latex. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Safety Goggles | Face Shield + Goggles (if >100mL) | Safety glasses are insufficient against corrosive dust or splashes. |
| Body Defense | Lab Coat (Cotton/Poly blend), closed shoes | Chemical-resistant Apron (Tyvek/PVC) | Protects personal clothing from acidic hydrolysis stains and burns. |
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Solubilize the compound without generating airborne dust or degrading the salt via moisture.
-
Preparation:
-
Pre-weigh the solvent (Water/DMSO) in the target vessel to minimize head-space.
-
Use a plastic or ceramic spatula . Avoid metal, as the acidic salt can corrode stainless steel over time, contaminating the sample.
-
-
Weighing:
-
Place the balance inside the fume hood if possible.
-
If the balance is external, tare a closed vial, add the solid inside the hood, close the vial, and then transfer to the balance. Never transport open containers of this solid across the lab.
-
-
Solubilization:
-
Add the solid to the solvent slowly.
-
Note: The dissolution is slightly exothermic. For quantities >5g, chill the solvent on ice before addition.
-
Vortex or magnetically stir until clear.
-
Protocol B: Waste Disposal & Deactivation
Objective: Neutralize the acidic amine salt before disposal to prevent downstream hazards.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach), as this can generate toxic chloramines.
-
Deactivation (Small Scale < 10g):
-
Dilute the waste solution with water (1:10 ratio).
-
Slowly adjust pH to 7–9 using 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).
-
Observation: The solution may turn cloudy as the free base precipitates.
-
-
Disposal: Label as "Hazardous Waste: Aromatic Amines (Corrosive/Toxic)" and dispose of according to institutional EHS guidelines.
Visualized Workflows
Figure 1: Safe Handling Lifecycle
This diagram outlines the critical decision points from storage to application.
Caption: Operational lifecycle ensuring moisture control and containment at every stage.
Figure 2: Emergency Response Decision Tree
Follow this logic immediately in the event of a spill or exposure.
Caption: Immediate triage logic for personnel exposure versus containment of spills.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16717, 3-Aminobiphenyl (Related Structure Safety). Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance for Handling Corrosive Solids. Retrieved October 26, 2023, from [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3'-Biphenyldiol | C12H10O2 | CID 69165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
